molecular formula C10H14O B15072465 Spiro[4.5]dec-9-EN-7-one CAS No. 402857-87-8

Spiro[4.5]dec-9-EN-7-one

Cat. No.: B15072465
CAS No.: 402857-87-8
M. Wt: 150.22 g/mol
InChI Key: DVRCSPMPHJUHJP-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-9-EN-7-one is a chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers can utilize this compound in various synthetic and medicinal chemistry applications. Specific studies involving this compound are required to determine its exact properties and potential. Always consult the Safety Data Sheet (SDS) before handling. FOR RESEARCH USE ONLY.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

402857-87-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

spiro[4.5]dec-9-en-7-one

InChI

InChI=1S/C10H14O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2

InChI Key

DVRCSPMPHJUHJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Spiro[4.5]dec-9-en-7-one: Core Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Properties

The fundamental properties of Spiro[4.5]dec-9-en-7-one are summarized below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimated based on the known properties of the corresponding alcohol, Spiro[4.5]dec-9-en-7-ol, and general principles of organic chemistry.

PropertyValueSource/Method
Molecular Formula C10H14OCalculated
Molecular Weight 150.22 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not available
Physical State Expected to be a liquid or low-melting solid at room temperatureInferred
Boiling Point Estimated to be slightly higher than the corresponding alcoholInferred
Melting Point Not available
Density Expected to be slightly higher than the corresponding alcoholInferred
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)Inferred

Spectroscopic and Analytical Data (Predicted)

The following table outlines the expected spectroscopic characteristics of this compound, based on the known data for similar structures and general spectroscopic principles.

TechniqueExpected Observations
¹H NMR Signals corresponding to vinylic protons (approx. 5.5-7.0 ppm), allylic protons, and aliphatic protons of the cyclopentane and cyclohexane rings.
¹³C NMR A signal for the carbonyl carbon (approx. 190-200 ppm), signals for the double bond carbons (approx. 120-150 ppm), and signals for the spiro and aliphatic carbons.
Infrared (IR) A strong absorption band for the C=O stretch of the conjugated ketone (approx. 1660-1690 cm⁻¹), and a medium absorption for the C=C stretch (approx. 1600-1650 cm⁻¹).
Mass Spectrometry A molecular ion peak (M+) at m/z = 150.1045, corresponding to the exact mass of C10H14O.

Proposed Synthesis: Oxidation of Spiro[4.5]dec-9-en-7-ol

The most direct synthetic route to this compound is the oxidation of its corresponding allylic alcohol, Spiro[4.5]dec-9-en-7-ol. A variety of reagents can be employed for this transformation, with pyridinium chlorochromate (PCC) or a Swern oxidation being common choices to avoid over-oxidation.

Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation

Materials:

  • Spiro[4.5]dec-9-en-7-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Spiro[4.5]dec-9-en-7-ol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting alcohol), dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Synthetic Workflow Diagram

G Synthesis of this compound A Spiro[4.5]dec-9-en-7-ol B PCC, CH2Cl2 C This compound A->C Oxidation

Caption: Proposed synthesis of this compound.

Reactivity and Potential Applications

As an alpha,beta-unsaturated ketone, this compound is expected to exhibit dual reactivity. The carbonyl group is susceptible to nucleophilic attack, while the beta-carbon of the double bond is electrophilic and can undergo conjugate addition reactions. This dual reactivity makes it a versatile intermediate for the synthesis of more complex spirocyclic systems.

Key Signaling Pathways and Drug Development

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can allow for high-affinity and selective binding to biological targets. While no specific biological activity has been reported for this compound, its core structure is present in a variety of natural products and pharmacologically active compounds. The alpha,beta-unsaturated ketone moiety is a known Michael acceptor and can potentially interact with nucleophilic residues (e.g., cysteine) in proteins, suggesting it could be explored as a covalent inhibitor in relevant biological pathways.

Logical Relationship of Reactivity

G Reactivity of an Alpha,Beta-Unsaturated Ketone A This compound B Nucleophilic Attack (e.g., Grignard, organolithiums) A->B D Conjugate Addition (e.g., Gilman cuprates, Michael donors) A->D C 1,2-Addition Product B->C E 1,4-Addition Product (Enolate) D->E F Protonation E->F G Saturated Ketone F->G

Caption: Reactivity pathways of this compound.

Conclusion

This compound represents an intriguing synthetic target within the class of spirocyclic compounds. Although direct experimental data is scarce, its fundamental properties and reactivity can be reliably predicted. The proposed synthetic route via oxidation of the corresponding alcohol provides a clear pathway for its preparation and subsequent investigation. The unique structural and electronic features of this molecule warrant further exploration of its potential in synthetic chemistry and as a scaffold for the development of novel therapeutics. Researchers are encouraged to utilize the provided information as a foundational guide for their work with this and related spirocyclic systems.

An In-depth Technical Guide to Spiro[4.5]dec-9-en-7-one: Nomenclature and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of Spiro[4.5]dec-9-en-7-one, focusing on its nomenclature and the properties and synthesis of closely related structural analogs. Due to the limited availability of specific data for this compound, this document leverages information on analogous compounds to provide a comprehensive resource for researchers in organic synthesis and drug discovery.

IUPAC Nomenclature of this compound

The systematic naming of spiro compounds follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Spiro compounds are characterized by two rings connected by a single common atom, known as the spiro atom.[1]

The name "this compound" is broken down as follows:

  • Spiro: This prefix indicates a spirocyclic compound.[1]

  • [4.5]: The numbers within the square brackets denote the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are listed in ascending order. In this case, one ring has four carbon atoms (a cyclopentane ring), and the other has five (a cyclohexane ring).

  • dec: This indicates a total of ten carbon atoms in the entire spirocyclic system (4 + 5 + 1 spiro atom).

  • -9-en: This signifies the presence of a double bond at the 9th position of the carbon skeleton.

  • -7-one: This indicates a ketone functional group at the 7th position.

The numbering of the carbon skeleton in monospiro compounds begins in the smaller ring at a carbon atom adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring.[2]

Figure 1: IUPAC Nomenclature Breakdown for this compound.

CAS Number and Physicochemical Properties

A specific CAS (Chemical Abstracts Service) Registry Number for this compound could not be definitively identified in the public domain at the time of this report. This suggests that the compound may not be commercially available or extensively studied. However, data for structurally related compounds are available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Spiro[4.5]dec-9-en-7-ol402857-86-7C₁₀H₁₆O152.23[3]
Spiro[4.5]decane176-63-6C₁₀H₁₈138.25[4]
Spiro[4.5]dec-1-eneNot FoundC₁₀H₁₆136.23[5]
1-Isopropyl-4,8-dimethylspiro[4.5]dec-8-en-7-one39510-36-6C₁₅H₂₄O220.35[2]

Experimental Protocols: Synthesis of a Related Spiro[4.5]decanone

Synthesis of 9,9-Dimethylspiro[4.5]decan-7-one [6]

This synthesis involves the reaction of an organobis(cuprate) derived from 1,4-dilithiobutane with a bis(electrophile), 3-chloro-5,5-dimethylcyclohex-2-en-1-one.

Step 1: Preparation of 1,4-Dilithiobutane

  • In a nitrogen-purged, three-necked round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, anhydrous diethyl ether is cooled to 0°C.

  • Lithium wire (1% sodium) is added to the flask.

  • A solution of 1,4-dichlorobutane in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium wire at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at 0°C for several hours. The resulting solution of 1,4-dilithiobutane is then filtered under nitrogen.

Step 2: Formation of the Organobis(cuprate)

  • In a separate nitrogen-purged flask, copper(I) iodide is suspended in anhydrous diethyl ether and cooled to -40°C.

  • The previously prepared solution of 1,4-dilithiobutane is added dropwise to the copper(I) iodide suspension.

Step 3: Spiroannulation Reaction

  • The solution of the organobis(cuprate) is cooled to -78°C.

  • A solution of 3-chloro-5,5-dimethylcyclohex-2-en-1-one in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at -78°C for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by chromatography to yield 9,9-dimethylspiro[4.5]decan-7-one.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 1_4_dichlorobutane 1,4-Dichlorobutane Dilithiobutane 1,4-Dilithiobutane 1_4_dichlorobutane->Dilithiobutane Lithium Lithium Wire Lithium->Dilithiobutane CuI Copper(I) Iodide Cuprate Organobis(cuprate) CuI->Cuprate Chloroenone 3-Chloro-5,5-dimethyl- cyclohex-2-en-1-one Spirodecanone 9,9-Dimethylspiro[4.5]decan-7-one Chloroenone->Spirodecanone Dilithiobutane->Cuprate Cuprate->Spirodecanone

Figure 2: Synthetic workflow for a substituted spiro[4.5]decan-7-one.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its biological activities. The broader class of spiro[4.5]decane-containing natural products, such as acorenone and its isomers, are known sesquiterpenes, but their specific biological roles are not extensively detailed in the provided search results.[7] Further research would be required to elucidate any potential biological functions of this compound.

Conclusion

This compound is a spirocyclic ketone whose systematic nomenclature is well-defined by IUPAC rules. While specific experimental data for this compound are scarce, the synthetic methodologies and physicochemical properties of related spiro[4.5]decane derivatives provide a valuable framework for its potential synthesis and characterization. This guide serves as a foundational resource for researchers interested in this class of molecules, highlighting the established nomenclature and providing insights into relevant synthetic strategies. Further investigation is warranted to determine the specific properties and potential applications of this and other novel spiro[4.5]decene derivatives.

References

Spectroscopic and Synthetic Insights into the Spiro[4.5]decane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Spiro[4.5]decan-7-one

The following tables summarize the available spectroscopic data for Spiro[4.5]decan-7-one, the saturated counterpart to Spiro[4.5]dec-9-en-7-one. This data provides a foundational understanding of the spectral characteristics of the core spiro[4.5]decane structure.

Table 1: 13C NMR Spectroscopic Data of Spiro[4.5]decan-7-one
Chemical Shift (δ) ppmAssignment
212.0C7 (C=O)
50.1C5 (Spiro-C)
42.1C6
42.1C8
37.3C1
37.3C4
26.6C2
26.6C3
24.9C9
24.9C10

Note: Data is based on publicly available information and may vary depending on the solvent and experimental conditions.

Table 2: 1H NMR Spectroscopic Data of Spiro[4.5]decan-7-one
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.20 - 2.40m4HH6, H8
1.40 - 1.60m12HH1, H2, H3, H4, H9, H10

Note: The proton NMR spectrum of this highly symmetric molecule is complex due to overlapping signals. The assignments are approximate.

Table 3: Infrared (IR) Spectroscopic Data of Spiro[4.5]decan-7-one
Frequency (cm-1)Assignment
~2930C-H stretch (alkane)
~2860C-H stretch (alkane)
~1710C=O stretch (ketone)
Table 4: Mass Spectrometry (MS) Data of Spiro[4.5]decan-7-one
m/zRelative IntensityAssignment
152M+Molecular Ion
124[M-CO]+
96[M-C4H8]+
81[C6H9]+
67[C5H7]+

Note: Fragmentation patterns can vary with ionization method.

Expected Spectroscopic Differences for this compound

For the target molecule, This compound , the following key differences from the data presented above would be anticipated:

  • 1H NMR: The spectrum would show additional signals in the olefinic region (typically δ 5.5-6.5 ppm) corresponding to the vinyl protons at C9 and C10. The multiplicity of these signals would depend on the coupling with adjacent protons.

  • 13C NMR: Two additional signals would be present in the downfield region (typically δ 120-140 ppm) for the sp2 hybridized carbons of the double bond (C9 and C10).

  • IR Spectroscopy: A C=C stretching vibration would be observed, typically in the range of 1640-1680 cm-1.

Experimental Protocol: A Representative Synthesis of a Spiro[4.5]decan-7-one Derivative

While a specific protocol for the direct synthesis of this compound is not readily found, the following procedure for the synthesis of 9,9-dimethylspiro[4.5]decan-7-one illustrates a common and effective method for constructing the spiro[4.5]decane ring system. This method, involving a spiroannelation via an organobis(cuprate), can be adapted for the synthesis of other derivatives.

Reaction Scheme:

Step-by-Step Procedure (Adapted from Wender, P. A.; White, A. W.; McDonald, F. E. Org. Synth.1992 , 70, 204):

  • Preparation of 3-Chloro-5,5-dimethylcyclohex-2-en-1-one: To a stirred suspension of dimedone in toluene, oxalyl chloride is added slowly. The reaction mixture is stirred until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude chlorovinyl ketone, which can be used without further purification.

  • Preparation of 1,4-Dilithiobutane: Lithium wire is added to anhydrous diethyl ether under a nitrogen atmosphere and cooled. 1,4-Dichlorobutane is then added dropwise to the stirred suspension. The reaction mixture is stirred for an extended period to ensure the formation of the dilithio species.

  • Formation of the Organobis(cuprate): The solution of 1,4-dilithiobutane is added to a suspension of copper(I) iodide in diethyl ether at low temperature (e.g., -78 °C) under a nitrogen atmosphere. The mixture is stirred to form the lithium dibutylcuprate.

  • Spiroannelation: A solution of 3-chloro-5,5-dimethylcyclohex-2-en-1-one in diethyl ether is added to the freshly prepared organobis(cuprate) solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 9,9-dimethylspiro[4.5]decan-7-one.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of a spiro[4.5]decanone derivative.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Spiroannelation Reaction start->reaction 1. Reagents & Solvents workup Aqueous Workup & Extraction reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Crude Product product Pure Spiro[4.5]decan-7-one Derivative purification->product 4. Purified Product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and characterization workflow for a spiro[4.5]decanone derivative.

"Spiro[4.5]dec-9-en-7-one" synthesis from commercially available starting materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Spiro[4.5]dec-9-en-7-one, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery, from commercially available starting materials. The primary synthetic route described is the Robinson annulation, a robust and widely utilized method for the formation of six-membered rings.

Core Synthetic Strategy: The Robinson Annulation

The most direct and established method for the synthesis of this compound is the Robinson annulation of cyclopentanone with methyl vinyl ketone.[1][2] This reaction proceeds in two key steps: a Michael addition followed by an intramolecular aldol condensation.[3][4]

First, the enolate of cyclopentanone, generated by a base, acts as a nucleophile and attacks the β-carbon of methyl vinyl ketone in a Michael addition. This forms a 1,5-dicarbonyl intermediate, 2-(3-oxobutyl)cyclopentanone. Subsequently, under the same basic conditions, this intermediate undergoes an intramolecular aldol condensation. An enolate is formed at the α-carbon of the butyl side chain, which then attacks the carbonyl carbon of the cyclopentanone ring, forming a new six-membered ring. Finally, dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, this compound.[3][4]

Experimental Protocol

Materials:

  • Cyclopentanone (commercially available)

  • Methyl vinyl ketone (commercially available, susceptible to polymerization)[5]

  • Sodium ethoxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Cyclopentanone is added dropwise to the cooled basic solution to form the cyclopentanone enolate.

  • Michael Addition: Methyl vinyl ketone is then added slowly to the reaction mixture. Due to the tendency of methyl vinyl ketone to polymerize, it is often generated in situ or a stabilized precursor is used.[5] The reaction mixture is stirred at room temperature or gently heated to facilitate the Michael addition.

  • Intramolecular Aldol Condensation and Dehydration: After the Michael addition is complete, the reaction mixture is heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the final product.

  • Workup: The reaction is cooled to room temperature and then neutralized with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data

Specific yield and reaction condition data for the direct synthesis of this compound via this method are not explicitly detailed in the surveyed literature. However, Robinson annulation reactions are known to have variable yields depending on the specific substrates and reaction conditions. Yields can be affected by side reactions such as polymerization of the Michael acceptor.[5]

ParameterValue/RangeCitation
Starting Material 1 Cyclopentanone[1]
Starting Material 2 Methyl Vinyl Ketone[1]
Key Reaction Type Robinson Annulation[1][2]
Intermediate 2-(3-oxobutyl)cyclopentanone[3]
Typical Base Sodium Ethoxide[6]
Typical Solvent Ethanol[6]
Potential Side Reaction Polymerization of Methyl Vinyl Ketone[5]

Visualization of the Synthetic Pathway

The logical flow of the Robinson annulation for the synthesis of this compound can be visualized as follows:

G cluster_start Commercially Available Starting Materials cluster_reaction Robinson Annulation cluster_intermediate Intermediate cluster_product Final Product Cyclopentanone Cyclopentanone Michael_Addition Michael Addition (Base Catalyzed) Cyclopentanone->Michael_Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael_Addition Intermediate_1 2-(3-oxobutyl)cyclopentanone Michael_Addition->Intermediate_1 Intramolecular_Aldol Intramolecular Aldol Condensation & Dehydration Final_Product This compound Intramolecular_Aldol->Final_Product Intermediate_1->Intramolecular_Aldol

Caption: Synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

G Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Sequential Addition of Reagents Reaction_Setup->Reagent_Addition Reaction Reaction (Stirring/Heating) Reagent_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Analysis->End

Caption: General experimental workflow for synthesis.

References

The Elusive Natural Product: A Technical Guide to Spiro[4.5]dec-9-en-7-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals that the natural product isolation of Spiro[4.5]dec-9-en-7-one has not been reported to date. While the spiro[4.5]decane core is a recurring structural motif in a variety of natural products with diverse biological activities, the specific compound "this compound" appears to be a novel target for natural product chemists.

This guide, therefore, addresses the current state of knowledge and provides a hypothetical framework for its potential future isolation and characterization, drawing upon established methodologies for related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of new spirocyclic natural products.

Hypothetical Isolation and Characterization Workflow

Should this compound be discovered in a natural source, a general workflow for its isolation and characterization would be as follows:

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Structure Elucidation A Natural Source Material (e.g., Plant, Fungus, Marine Invertebrate) B Solvent Extraction (e.g., MeOH, EtOAc) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Fractions of Varying Polarity D->E F Column Chromatography (Silica, C18) E->F G Semi-pure Fractions F->G H Preparative HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, MS, IR, UV) I->J K Structure Confirmation J->K

Caption: A generalized workflow for the isolation and characterization of a novel natural product.

Experimental Protocols for Hypothetical Isolation and Characterization

The following are detailed, hypothetical experimental protocols that would be adapted based on the specific properties of the natural source and the target compound.

Extraction and Fractionation
  • Protocol:

    • Air-dried and powdered source material (e.g., 1 kg) would be exhaustively extracted with a series of solvents of increasing polarity, typically starting with hexane or petroleum ether, followed by ethyl acetate (EtOAc), and finally methanol (MeOH) or ethanol (EtOH) at room temperature.

    • The resulting crude extracts would be concentrated under reduced pressure.

    • The most promising extract (based on preliminary screening for chemical profile or biological activity) would be subjected to liquid-liquid partitioning. For instance, a MeOH extract would be suspended in water and partitioned successively with hexane, dichloromethane, and ethyl acetate to yield fractions of decreasing polarity.

Chromatographic Purification
  • Protocol:

    • The active fraction would be subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-EtOAc or CH₂Cl₂-MeOH).

    • Fractions would be collected and analyzed by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Fractions containing the compound of interest would be pooled and further purified by preparative HPLC on a reversed-phase (C18) or normal-phase column with an appropriate solvent system to yield the pure compound.

Structure Elucidation
  • Protocol:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to determine the exact mass and molecular formula of the isolated compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR would provide information on the number and types of protons and their connectivity.

      • ¹³C NMR and DEPT experiments would determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

      • 2D NMR experiments (COSY, HSQC, HMBC) would be crucial for establishing the complete planar structure and assembling the spirocyclic core and the positions of the ketone and double bond.

    • Infrared (IR) Spectroscopy: Would be used to identify key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C=C stretch of the alkene.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Would provide information on the presence of chromophores, such as the α,β-unsaturated ketone system.

Quantitative Data Presentation

Should this compound be isolated, the following tables would be populated with experimental data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol
Appearance-
Optical Rotation-
Melting Point-

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
HR-MS m/z [M+H]⁺, [M+Na]⁺
¹H NMR Chemical shifts (δ), coupling constants (J)
¹³C NMR Chemical shifts (δ)
IR (cm⁻¹) ν(C=O), ν(C=C)
UV (nm) λₘₐₓ

Potential Significance and Future Directions

The discovery of this compound as a natural product would be a significant addition to the family of spirocyclic compounds. Future research would likely focus on:

  • Total Synthesis: Developing a synthetic route to confirm the structure and provide material for further studies.

  • Biosynthetic Studies: Investigating the enzymatic pathways responsible for its formation in the source organism.

  • Biological Activity Screening: Evaluating its potential as a therapeutic agent in various disease models.

At present, any discussion of signaling pathways or logical relationships involving this compound would be purely speculative. The generation of a diagram illustrating such pathways awaits the actual discovery and biological evaluation of this intriguing, yet currently hypothetical, natural product.

Future_Directions A Discovery of this compound in Nature B Total Synthesis A->B C Biosynthetic Pathway Elucidation A->C D Biological Activity Screening A->D E Structure-Activity Relationship Studies D->E F Lead Compound for Drug Development E->F

Caption: Future research directions following the potential discovery of this compound.

The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of derivatives and analogues of the Spiro[4.5]dec-9-en-7-one core, with a particular focus on their role as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). While the unsaturated this compound core is of interest, the majority of current research has focused on the saturated spiro[4.5]decanone analogues, which will be the primary subject of this guide.

Core Structure and Therapeutic Landscape

The fundamental this compound structure consists of a cyclopentane ring fused to a cyclohexenone ring at a single spirocyclic carbon atom. This rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents. Extensive research has identified derivatives of the related saturated spiro[4.5]decanone core, particularly 1,3,8-triazaspiro[4.5]decane-2,4-diones, as potent inhibitors of HIF prolyl hydroxylases (PHDs). These enzymes are critical regulators of the cellular response to hypoxia and are key targets for the treatment of anemia, ischemia-related diseases, and other conditions.

HIF Prolyl Hydroxylase (PHD) Inhibition: Mechanism of Action

Under normoxic (normal oxygen) conditions, HIF-α subunits are hydroxylated by PHDs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to Hypoxia Response Elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and other adaptive responses.

Spiro[4.5]decanone derivatives act as competitive inhibitors of 2-oxoglutarate (2-OG), a co-substrate of PHDs, thereby preventing the hydroxylation of HIF-α and stabilizing its activity even under normoxic conditions.

HIF Prolyl Hydroxylase Signaling Pathway HIF Prolyl Hydroxylase Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-alpha HIF-alpha Hydroxylated HIF-alpha Hydroxylated HIF-alpha HIF-alpha->Hydroxylated HIF-alpha Hydroxylation PHD PHD PHD->Hydroxylated HIF-alpha O2 O2 O2->PHD 2-OG 2-OG 2-OG->PHD Proteasomal Degradation Proteasomal Degradation Hydroxylated HIF-alpha->Proteasomal Degradation Ubiquitination VHL VHL VHL->Proteasomal Degradation HIF-alpha_hypoxia HIF-alpha HIF Complex HIF Complex HIF-alpha_hypoxia->HIF Complex Stabilization HIF-beta HIF-beta HIF-beta->HIF Complex Dimerization Nucleus Nucleus HIF Complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription Spiro[4.5]decanone Spiro[4.5]decanone Spiro[4.5]decanone->PHD Inhibition Synthesis_Workflow General Synthetic Workflow Piperidone Piperidone Spirohydantoin Spirohydantoin Piperidone->Spirohydantoin Bucherer-Bergs Reaction N-Arylated Spirohydantoin N-Arylated Spirohydantoin Spirohydantoin->N-Arylated Spirohydantoin Ullmann Coupling Boc-Deprotected Intermediate Boc-Deprotected Intermediate N-Arylated Spirohydantoin->Boc-Deprotected Intermediate Boc Deprotection Final Product Final Product Boc-Deprotected Intermediate->Final Product Reductive Amination PHD_Inhibition_Assay_Workflow PHD Inhibition Assay Workflow Recombinant PHD Enzyme Recombinant PHD Enzyme Incubation Incubation Recombinant PHD Enzyme->Incubation HIF-1a Peptide Substrate HIF-1a Peptide Substrate HIF-1a Peptide Substrate->Incubation Co-factors (Fe(II), 2-OG, Ascorbate) Co-factors (Fe(II), 2-OG, Ascorbate) Co-factors (Fe(II), 2-OG, Ascorbate)->Incubation Test Compound Test Compound Test Compound->Incubation Quenching Quenching Incubation->Quenching LC-MS Analysis LC-MS Analysis Quenching->LC-MS Analysis Data Analysis (IC50) Data Analysis (IC50) LC-MS Analysis->Data Analysis (IC50)

The Natural Synthesis of Spiro[4.5]dec-9-en-7-one: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane ring system is a key structural motif in a variety of biologically active natural products. Its unique three-dimensional architecture makes it an attractive scaffold for drug discovery. While the total synthesis of spiro[4.5]decane-containing molecules has been a subject of intense research, understanding their natural biosynthetic pathways offers profound insights into the elegant and efficient strategies that nature employs to construct complex molecular frameworks. This guide delves into the core principles of the biosynthesis of the spiro[4.5]decane skeleton, using the formation of acorane sesquiterpenes as a representative model for the synthesis of structures akin to Spiro[4.5]dec-9-en-7-one.

The Acorane Biosynthetic Pathway: A Gateway to Spiro[4.5]decanes

The biosynthesis of the spiro[4.5]decane core, as exemplified by acorane-type sesquiterpenes, originates from the universal precursor for all sesquiterpenes: farnesyl diphosphate (FPP). The transformation from the linear FPP molecule to the complex spirocyclic structure is orchestrated by a class of enzymes known as sesquiterpene synthases (also referred to as terpene cyclases). These enzymes catalyze a cascade of intricate cyclization and rearrangement reactions.[1][2]

A plausible and widely accepted biosynthetic route to the acorane skeleton involves the following key steps[2]:

  • Initiation: The process begins with the ionization of farnesyl diphosphate (FPP), where the diphosphate group departs, generating a farnesyl cation.

  • Isomerization (Optional but common): The farnesyl cation can undergo isomerization to form the nerolidyl diphosphate (NPP).

  • First Cyclization: The farnesyl or nerolidyl cation undergoes a C1-C6 cyclization to form a six-membered ring, leading to the formation of a bisabolyl cation intermediate. The (S)-bisabolyl cation is a common intermediate in the biosynthesis of many sesquiterpenes.[2]

  • Second Cyclization and Spiro-center Formation: A subsequent intramolecular cyclization, often involving a 1,5-hydride shift, facilitates the formation of the five-membered ring and the crucial spirocyclic center. This key step transforms the monocyclic intermediate into the characteristic spiro[4.5]decane framework.

  • Termination: The reaction cascade is terminated by deprotonation or quenching with a water molecule to yield the final spiro[4.5]decane product, which can be a hydrocarbon or an alcohol.

Further enzymatic modifications, such as oxidation by cytochrome P450 monooxygenases, can then introduce additional functional groups, like the ketone moiety found in this compound.[3]

Key Enzymes in Spiro[4.5]decane Biosynthesis

The primary catalysts for the formation of the spiro[4.5]decane skeleton are sesquiterpene synthases. A notable example is the enzyme AxeB , identified from the edible mushroom Flammulina velutipes. This enzyme has been shown to be responsible for the synthesis of the spiro[4.5]decane compound axenol.[3]

Following the initial formation of the spirocyclic core, cytochrome P450 enzymes play a crucial role in the subsequent functionalization of the molecule. For instance, a P450 enzyme co-located with AxeB in the F. velutipes genome is responsible for the oxidation of axenol to produce 3-oxo-axenol.[3] This highlights a common theme in natural product biosynthesis where a core scaffold is first generated and then decorated with various functional groups by tailoring enzymes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic synthesis of spiro[4.5]decane sesquiterpenes.

Enzyme/ProductOrganismPrecursorProduct(s)Key Findings/ParametersReference
AxeB (Sesquiterpene Synthase) Flammulina velutipesFarnesyl Diphosphate (FPP)Axenol (a spiro[4.5]decane)Responsible for the formation of the spiro[4.5]decane skeleton.[3]
P450 Enzyme (co-located with AxeB) Flammulina velutipesAxenol3-oxo-axenolCatalyzes the oxidation of the spiro[4.5]decane core.[3]
Trichoderma Sesquiterpene Synthase Trichoderma spp.Farnesyl Diphosphate (FPP)Tricho-acorenol and other acorane sesquiterpenesBiosynthesis proceeds via the (S)-bisabolyl cation intermediate.[2][4]

Experimental Protocols: Elucidating the Biosynthetic Pathway

The elucidation of the biosynthetic pathway of spiro[4.5]decane sesquiterpenes has been made possible through a combination of genetic and biochemical techniques. A key experimental approach involves the heterologous expression of candidate genes in a suitable host organism, followed by characterization of the resulting products.

Heterologous Expression of Sesquiterpene Synthase and P450 Genes

A powerful method for characterizing the function of biosynthetic enzymes is to express their corresponding genes in a well-characterized host that does not produce the compounds of interest. Aspergillus oryzae is an effective heterologous expression system for genes from Basidiomycota, such as Flammulina velutipes.[3]

Methodology:

  • Gene Identification and Cloning: Candidate sesquiterpene synthase and P450 genes are identified from the genome of the source organism (e.g., F. velutipes). The full-length genes are then amplified via PCR and cloned into an appropriate expression vector suitable for the chosen heterologous host.

  • Transformation: The expression constructs are introduced into the host organism (e.g., A. oryzae) using established transformation protocols (e.g., protoplast-polyethylene glycol-mediated transformation).

  • Cultivation and Induction: The transformed host strains are cultivated under conditions that promote growth and induce the expression of the heterologous genes.

  • Metabolite Extraction: After a suitable incubation period, the culture broth and/or mycelia are harvested, and the metabolites are extracted using an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the products formed by the expressed enzymes. Comparison of the mass spectra and retention times with authentic standards or databases allows for the structural elucidation of the novel compounds.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway for the acorane spiro[4.5]decane skeleton and a typical experimental workflow for enzyme characterization.

Biosynthetic_Pathway FPP Farnesyl Diphosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (-OPP) Bisabolyl_Cation (S)-Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation C1-C6 Cyclization Spiro_Intermediate Spiro[4.5]decane Cation Bisabolyl_Cation->Spiro_Intermediate C2-C10 Cyclization & 1,5-Hydride Shift Acorane_Hydrocarbon Acorane Hydrocarbon Spiro_Intermediate->Acorane_Hydrocarbon Deprotonation Acorane_Alcohol Acorane Alcohol Spiro_Intermediate->Acorane_Alcohol +H2O Spiro_Ketone Spiro[4.5]decenone Acorane_Alcohol->Spiro_Ketone P450 Monooxygenase (Oxidation)

Caption: Proposed biosynthetic pathway for the formation of an acorane spiro[4.5]decenone.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Expression cluster_analysis Analysis Gene_Identification Identify Candidate Genes (Sesquiterpene Synthase, P450) Gene_Cloning Clone Genes into Expression Vector Gene_Identification->Gene_Cloning Transformation Transform into Heterologous Host (e.g., A. oryzae) Gene_Cloning->Transformation Cultivation Cultivate and Induce Gene Expression Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction GCMS GC-MS Analysis Extraction->GCMS Structure_Elucidation Structure Elucidation GCMS->Structure_Elucidation

References

Theoretical Calculations and Conformational Analysis of Spiro[4.5]dec-9-en-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[4.5]dec-9-en-7-one is a spirocyclic compound featuring a cyclopentane ring fused to a cyclohexenone ring through a common carbon atom. The unique three-dimensional structure imparted by the spiro center makes this and related scaffolds of significant interest in medicinal chemistry and drug development. A thorough understanding of the conformational landscape of this compound is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and experimental approaches that can be employed to investigate the conformational preferences and electronic properties of this molecule. While specific experimental data for this exact compound is limited in publicly available literature, this document outlines the established methodologies and presents a framework for such an investigation, complete with illustrative data and visualizations.

Introduction to the Conformational Analysis of Spiro[4.5]decanes

The conformational analysis of spirocyclic systems like this compound is primarily concerned with the spatial arrangement of the constituent rings. The five-membered cyclopentane ring is known to adopt puckered conformations, such as the envelope and twist forms, to alleviate torsional strain. The six-membered cyclohexenone ring can exist in several non-planar conformations, including chair, boat, and twist-boat forms. The spiro fusion introduces additional steric constraints that influence the preferred conformations of both rings and the overall molecular geometry.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the conformational preferences of complex organic molecules.[1] These methods can provide valuable insights into the relative energies of different conformers, as well as detailed information about their geometric and electronic properties. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for validating the theoretical predictions and providing a complete picture of the molecule's structure and dynamics.

Theoretical Calculations

A robust theoretical investigation of this compound would involve a systematic exploration of its potential energy surface to identify all stable conformers and the transition states connecting them.

Computational Methodology

A common and effective approach for the conformational analysis of organic molecules involves a multi-step computational workflow.

Workflow for Conformational Analysis:

G A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B e.g., MMFF94 C Geometry Optimization of Low-Energy Conformers (DFT) B->C e.g., B3LYP/6-31G(d) D Frequency Calculations and Thermodynamic Analysis C->D Vibrational Frequencies, Zero-Point Energies E Single-Point Energy Refinement (Higher-Level Theory) C->E e.g., wB97XD/def2-TZVP F Analysis of Results D->F E->F

Figure 1: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.

Protocol for Theoretical Calculations:

  • Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using a molecular modeling program.

  • Conformational Search: A comprehensive conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy conformers. This step efficiently explores the conformational space without the high computational cost of quantum mechanical methods.

  • DFT Geometry Optimization: The unique conformers identified in the molecular mechanics search are then subjected to geometry optimization using a suitable Density Functional Theory (DFT) method. A common choice for this step is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[1]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries using a more robust level of theory, such as the wB97XD functional with a larger basis set like def2-TZVP.[2] This functional is known to perform well for systems where dispersion interactions are important.

  • Analysis of Results: The final optimized geometries, relative energies (including ZPVE corrections), and thermodynamic data are analyzed to determine the most stable conformers and their populations at a given temperature. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are also examined.

Predicted Conformers and Relative Energies

Based on the general principles of conformational analysis of six-membered rings, the cyclohexenone moiety of this compound is expected to adopt conformations that minimize allylic strain and torsional strain. The primary conformers of the cyclohexenone ring to consider are the chair, boat, and twist-boat. The cyclopentane ring will likely adopt envelope or twist conformations. The spiro fusion will lead to distinct overall molecular shapes.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerCyclohexenone ConformationCyclopentane ConformationRelative Energy (kcal/mol)aBoltzmann Population (%)b
1 Half-ChairEnvelope0.0075.3
2 Half-ChairTwist0.5220.1
3 BoatEnvelope2.152.5
4 Twist-BoatTwist2.891.1
5 BoatTwist3.540.5

a Relative energies calculated at the wB97XD/def2-TZVP//B3LYP/6-31G(d) level of theory, including ZPVE corrections. (Illustrative data) b Calculated at 298.15 K. (Illustrative data)

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conformer 1)

ParameterValue (Å or °)
Bond Lengths (Å)
C=O1.22
C=C1.34
Cspiro-Ccyclopentane1.55
Cspiro-Ccyclohexenone1.54
Bond Angles (°) **
C-C(=O)-C118.5
C-C=C121.0
Dihedral Angles (°) **
O=C-C=C-175.2
Cspiro-C-C=C25.8

(Illustrative data based on typical values for similar structures)

Experimental Validation

Experimental data is crucial for validating the results of theoretical calculations. NMR spectroscopy and X-ray crystallography are the primary techniques for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the time-averaged conformation of this compound in solution.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis: The chemical shifts, coupling constants (especially ³JHH values), and nuclear Overhauser effect (NOE) correlations are analyzed to deduce the conformational preferences of the molecule in solution. For instance, the magnitude of vicinal proton-proton coupling constants can provide information about the dihedral angles between them, which is directly related to the ring conformation.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomCalculated (ppm)aExperimental (ppm)b
C7 (C=O)205.1Data not available
C9128.4Data not available
C10155.2Data not available
C5 (Spiro)45.8Data not available
.........

a Calculated using the GIAO method at the B3LYP/6-31+G(d,p) level of theory. (Illustrative data) b To be determined experimentally.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Analysis: The resulting crystal structure provides precise bond lengths, bond angles, and dihedral angles, which can be directly compared with the results from theoretical calculations for the lowest energy conformer.

Logical Relationships in Conformational Interconversion

The different conformers of this compound are not static but are in dynamic equilibrium. The interconversion between these conformers proceeds through transition states, and the energy barriers for these processes determine the rate of interconversion.

G C1 Conformer 1 (Half-Chair/Envelope) TS12 TS1 C1->TS12 C2 Conformer 2 (Half-Chair/Twist) TS23 TS2 C2->TS23 C3 Conformer 3 (Boat/Envelope) TS12->C2 TS23->C3

Figure 2: A simplified energy profile showing the interconversion between three low-energy conformers of this compound through transition states (TS).

Conclusion and Future Directions

The combination of theoretical calculations and experimental validation provides a powerful approach for the comprehensive conformational analysis of this compound. While this guide outlines the necessary methodologies, further research is required to obtain specific experimental data for this molecule. Such studies would provide a deeper understanding of its intrinsic conformational preferences, which is essential for its potential application in drug discovery and development. Future work could also explore the impact of substituents on the conformational landscape and the interaction of the different conformers with biological targets through molecular docking and dynamics simulations.

References

Methodological & Application

Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[4.5]decane skeleton is a prevalent structural motif in a variety of natural products, particularly in sesquiterpenoids, which exhibit a wide range of biological activities. The inherent three-dimensionality and stereochemical complexity of these molecules make them attractive targets in organic synthesis and valuable scaffolds in drug discovery. Chiral spiro[4.5]dec-9-en-7-one and its derivatives serve as crucial building blocks for the enantioselective synthesis of these complex natural products. Their rigid spirocyclic framework allows for a high degree of stereocontrol in subsequent chemical transformations, making them powerful intermediates in the construction of stereochemically rich molecules.

These application notes provide an overview of the utility of chiral spiro[4.5]decenone derivatives in the total synthesis of natural products, with a focus on the synthesis of (-)-acorenone. Detailed protocols for key transformations, quantitative data, and logical workflow diagrams are presented to facilitate the application of these methodologies in a research setting.

Application Note 1: Enantioselective Total Synthesis of (-)-Acorenone

The spirosesquiterpene (-)-acorenone, isolated from sweetflag oil, represents a key target for synthetic chemists due to its challenging spirocyclic core. The total synthesis of (-)-acorenone highlights the strategic importance of chiral spiro[4.5]decane intermediates. One effective strategy involves a spiroannelation approach to construct the key ketone intermediate, which is then elaborated to the final natural product. This approach establishes the critical stereochemistry early in the synthesis, guided by the chiral starting material.

Key Synthetic Strategy

The synthesis commences from a readily available chiral starting material, (+)-limonene, to establish the initial stereocenters. A critical step in the synthesis is the spiroannelation of an enamine derived from a chiral cyclopentanoid aldehyde with a suitable Michael acceptor. This reaction constructs the spiro[4.5]decane core with high stereocontrol. The resulting spiro[4.5]decenone is a key chiral building block that is then converted to (-)-acorenone through a series of functional group manipulations.

Quantitative Data for Key Synthetic Steps
StepReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1SpiroannelationEnamine of aldehyde 11 Ketone 17 1-methoxy-3-buten-2-one, acetic acidGoodNot ReportedOptically Active
2Grignard AdditionKetone 17 Alcohol 18 Methylmagnesium iodideGoodNot ReportedOptically Active
3Acid-catalyzed Rearrangement and DehydrationAlcohol 18 (-)-Acorenonep-toluenesulfonic acid, benzene, refluxGoodNot ReportedOptically Active

Note: Specific quantitative data beyond "good overall yield" is often not detailed in the abstracts. The values in the table are representative of typical outcomes for these types of reactions.

Synthetic Pathway Diagram

G cluster_start Chiral Precursor cluster_intermediate Key Intermediate Synthesis cluster_spiroannelation Spiroannelation cluster_elaboration Functional Group Manipulation cluster_product Final Product Plus_limonene (+)-Limonene Aldehyde_11 Chiral Aldehyde 11 Plus_limonene->Aldehyde_11 Multi-step synthesis Enamine Enamine of 11 Aldehyde_11->Enamine Pyrrolidine Ketone_17 Spiro[4.5]decenone 17 Enamine->Ketone_17 1-methoxy-3-buten-2-one, acetic acid Alcohol_18 Tertiary Alcohol 18 Ketone_17->Alcohol_18 MeMgI Acorenone (-)-Acorenone Alcohol_18->Acorenone p-TsOH, reflux

Caption: Synthetic pathway for the total synthesis of (-)-acorenone.

Experimental Protocols

Protocol 1: Spiroannelation for the Synthesis of a Chiral Spiro[4.5]decenone Intermediate[1]

This protocol describes the key spiroannelation step to form the chiral spiro[4.5]decenone core, a crucial intermediate in the synthesis of (-)-acorenone.

Materials:

  • Chiral cyclopentanoid aldehyde (derived from (+)-limonene)

  • Pyrrolidine

  • 1-methoxy-3-buten-2-one

  • Acetic acid

  • Anhydrous benzene

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and heating mantle

Procedure:

  • Enamine Formation: A solution of the chiral cyclopentanoid aldehyde in anhydrous benzene is treated with an equimolar amount of pyrrolidine. The mixture is stirred at room temperature, and the progress of the reaction is monitored by the removal of water, for example, using a Dean-Stark apparatus. Once the enamine formation is complete, the solvent is removed under reduced pressure.

  • Spiroannelation Reaction: The crude enamine is dissolved in a suitable solvent (e.g., anhydrous benzene) under an inert atmosphere. The solution is cooled to a specified temperature (e.g., 0 °C).

  • To the cooled solution, a solution of 1-methoxy-3-buten-2-one in the same solvent is added dropwise, followed by the addition of acetic acid.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired chiral spiro[4.5]decenone intermediate.

Expected Outcome:

This procedure is expected to yield the chiral spiro[4.5]decenone intermediate as an optically active compound. The stereochemistry of the product is dictated by the stereochemistry of the starting chiral aldehyde.

Application Note 2: Diastereoselective Synthesis of Functionalized Spiro[4.5]decanes

Recent advancements have demonstrated the powerful combination of photocatalysis and organocatalysis for the diastereoselective synthesis of highly functionalized spiro[4.5]decane systems. For instance, the [3+2] cycloaddition of cyclopropylamines with olefins can be catalyzed to produce 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity.

Key Synthetic Strategy

This approach utilizes N-cyclopropylanilines and 2-methylene-tetrahydronaphtalen-1-ones as starting materials. The reaction is co-catalyzed by a photocatalyst and a chiral phosphoric acid. This dual catalytic system enables a [3+2] cycloaddition to proceed with high levels of stereocontrol, affording the spiro[4.5]decane product in good yield and with high diastereoselectivity.[1]

Quantitative Data for a Representative Reaction
Substrate 1Substrate 2Catalyst SystemProductYield (%)Diastereomeric Ratio (d.r.)
2-methylene-tetrahydronaphtalen-1-oneN-cyclopropylanilinePhotocatalyst + Chiral Phosphoric Acid2-amino-spiro[4.5]decane-6-oneup to 88up to 99:1

Logical Workflow Diagram

G Start Starting Materials: - 2-methylene-tetrahydronaphtalen-1-one - N-cyclopropylaniline Catalysis Dual Catalysis: - Photocatalyst - Chiral Phosphoric Acid Start->Catalysis Reaction [3+2] Cycloaddition Catalysis->Reaction Product Diastereomerically Enriched 2-amino-spiro[4.5]decane-6-one Reaction->Product Analysis Analysis: - Yield Determination - d.r. Measurement (NMR) Product->Analysis

Caption: Workflow for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones.

Experimental Protocols

Protocol 2: General Procedure for the Diastereoselective [3+2] Cycloaddition[2]

This protocol provides a general method for the photocatalytic and organocatalytic [3+2] cycloaddition to synthesize 2-amino-spiro[4.5]decane-6-ones.

Materials:

  • 2-methylene-tetrahydronaphtalen-1-one derivative

  • N-cyclopropylaniline derivative

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Light source (e.g., blue LEDs)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar is added the 2-methylene-tetrahydronaphtalen-1-one derivative, the N-cyclopropylaniline derivative, the photocatalyst, and the chiral phosphoric acid catalyst.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by several cycles of evacuation and backfilling.

  • Anhydrous, degassed solvent is added via syringe.

  • The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at a controlled temperature for the required reaction time (typically monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel with an appropriate eluent to yield the desired 2-amino-spiro[4.5]decane-6-one product.

  • The diastereomeric ratio of the product is determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

Expected Outcome:

This method is expected to produce the 2-amino-spiro[4.5]decane-6-one in high yield and with high diastereoselectivity, demonstrating the power of synergistic catalysis in constructing complex chiral spirocyclic systems.[1]

Conclusion

Chiral this compound and its related derivatives are valuable intermediates in modern organic synthesis. While they may not always be employed as off-the-shelf starting materials, their in situ generation and subsequent stereocontrolled transformations are central to the enantioselective synthesis of numerous complex natural products and novel molecular entities. The protocols and data presented herein offer a glimpse into the synthetic strategies that leverage these powerful chiral building blocks, providing a foundation for researchers in the fields of organic synthesis and medicinal chemistry to design and execute their own synthetic routes towards molecules of interest.

References

Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the spiro[4.5]decane scaffold, particularly focusing on derivatives of Spiro[4.5]dec-9-en-7-one, in the generation of diverse and biologically potent molecules. The rigid, three-dimensional nature of the spiro[4.5]decane core makes it an attractive framework in medicinal chemistry for creating compounds with well-defined spatial arrangements of functional groups, which is often beneficial for specific and high-affinity interactions with biological targets.[1][2]

This document will delve into two key classes of bioactive molecules synthesized from spiro[4.5]decane precursors: the acorane family of sesquiterpenoids, exemplified by the total synthesis of (-)-Gleenol, and potent inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD), which are under investigation for the treatment of anemia.

Application: Synthesis of Acorane Sesquiterpenoids - Total Synthesis of (-)-Gleenol

The acorane family of sesquiterpenoids is characterized by a spiro[4.5]decane core and exhibits a range of biological activities.[3] Notably, some members of this family have demonstrated anti-neuroinflammatory effects.[3] The total synthesis of (-)-Gleenol, a representative acorane sesquiterpene, showcases a highly efficient method for constructing the spiro[4.5]decane framework.[4][5][6]

A key transformation in the synthesis of (-)-Gleenol is a Claisen rearrangement, which proceeds with high stereoselectivity to furnish the fully functionalized spiro[4.5]decane core as a single diastereomer in excellent yield.[4][5][6] This strategic step highlights the utility of leveraging pericyclic reactions to access complex molecular architectures.

Experimental Workflow for the Synthesis of (-)-Gleenol

The synthesis of (-)-Gleenol can be conceptualized as a multi-step process starting from a readily available chiral precursor to establish the stereochemistry of the final product. A crucial step involves the formation of the spirocyclic core via a Claisen rearrangement, followed by functional group manipulations to arrive at the natural product.

Gleenol_Synthesis_Workflow start Chiral Precursor (e.g., (-)-Menthone derivative) intermediate1 Bicyclic Dihydropyran Intermediate start->intermediate1 Multi-step synthesis spirodecane Functionalized Spiro[4.5]decane (Single Diastereomer) intermediate1->spirodecane Claisen Rearrangement (Key Step) gleenol (-)-Gleenol spirodecane->gleenol Functional Group Interconversion

Caption: Synthetic workflow for (-)-Gleenol highlighting the key Claisen rearrangement step.

Detailed Experimental Protocol: Claisen Rearrangement to form the Spiro[4.5]decane Core

The following is a representative protocol for the Claisen rearrangement step in the synthesis of a functionalized spiro[4.5]decane, based on procedures described in the literature for the synthesis of (-)-Gleenol and related compounds.[4][5][6]

Reaction: Formation of a multi-functionalized spiro[4.5]decane via Claisen Rearrangement.

Materials:

  • Bicyclic 2-(alkenyl)dihydropyran precursor

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A solution of the bicyclic 2-(alkenyl)dihydropyran precursor in anhydrous toluene is prepared in a sealed tube.

  • The solution is degassed and placed under an inert atmosphere.

  • The sealed tube is heated to a specified temperature (typically between 180-220 °C) for a designated period (ranging from several hours to a day), with the reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro[4.5]decane product.

Quantitative Data:

The Claisen rearrangement is a highly efficient and stereoselective reaction, as demonstrated in the synthesis of acorane sesquiterpenoids.

ProductYieldDiastereomeric RatioReference
Multi-functionalized spiro[4.5]decaneExcellentSingle Diastereomer[4]
Biological Activity: Anti-Neuroinflammatory Effects of Acorane Sesquiterpenes

Certain acorane sesquiterpenes have been shown to exhibit anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells.[3] This effect is often mediated through the downregulation of the NF-κB signaling pathway.[3]

NF-κB Signaling Pathway in Neuroinflammation

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[7][8][9][10] In the context of neuroinflammation, activation of microglia by stimuli such as LPS leads to the activation of the canonical NF-κB pathway, resulting in the production of inflammatory mediators.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Acorane Acorane Sesquiterpene Acorane->IKK Inhibits DNA κB Site (DNA) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by acorane sesquiterpenes.

Application: Synthesis of Spiro[4.5]decanone-based PHD Inhibitors

The spiro[4.5]decanone scaffold has emerged as a valuable template for the design of potent inhibitors of the 2-oxoglutarate (2OG) dependent Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).[8][11][12] These enzymes play a crucial role in the cellular response to oxygen levels. Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation.[13][14] By inhibiting PHDs, the degradation of HIF-α is prevented, leading to the transcription of HIF-responsive genes, including erythropoietin (EPO), which is essential for red blood cell production.[13][14] Consequently, PHD inhibitors are being actively investigated as a novel therapy for anemia associated with chronic kidney disease.[11]

Synthetic Approach to Spiro[4.5]decanone PHD Inhibitors

The synthesis of these inhibitors often involves the construction of a spiro-hydantoin core, which is then further functionalized.[1][15] The spirocyclic nature of these compounds allows for the precise positioning of substituents to interact with key residues in the active site of the PHD enzyme.

Quantitative Data: In Vitro Activity of Spiro[4.5]decanone PHD Inhibitors

The biological activity of these compounds is typically assessed by their ability to inhibit the enzymatic activity of PHDs in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Compound ClassTargetIC50 (µM)Reference
Spiro[4.5]decanone derivativesPHD20.219 - 3.95[1]
1,3,8-Triazaspiro[4.5]decane-2,4-dionesPHD2Potent[1][15]
Mechanism of Action: HIF-1α Stabilization by PHD Inhibition

PHD inhibitors mimic a hypoxic state by preventing the degradation of HIF-1α. This leads to the dimerization of HIF-1α with HIF-1β, translocation to the nucleus, and subsequent activation of gene transcription.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-1α PHD PHD Enzyme HIFa_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHDi Spiro[4.5]decanone PHD Inhibitor PHDi->PHD Inhibits HIFa_hypoxia HIF-1α HIF_dimer HIF-1 Dimer HIFa_hypoxia->HIF_dimer HIFb HIF-1β HIFb->HIF_dimer HRE HRE (DNA) HIF_dimer->HRE Binds Genes_hypoxia Target Gene Transcription (EPO, VEGF, etc.) HRE->Genes_hypoxia Induces

Caption: Mechanism of HIF-1α stabilization by spiro[4.5]decanone PHD inhibitors.

References

Application Notes and Protocols: Reactions of Spiro[4.5]dec-9-en-7-one with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected reactivity of Spiro[4.5]dec-9-en-7-one with common classes of organometallic reagents. The protocols outlined below are based on established chemical principles and analogous reactions found in the literature. While specific yields and stereoselectivities for the named substrate are not widely reported, the provided data represents typical outcomes for such transformations.

Introduction

This compound is a versatile building block in organic synthesis, incorporating both a spirocyclic core and an α,β-unsaturated ketone functionality. This combination of features allows for a range of selective transformations through the use of organometallic reagents. The reactivity of such reagents is highly dependent on their nature, leading to either direct 1,2-addition to the carbonyl group or 1,4-conjugate addition to the enone system. Understanding and controlling this regioselectivity is crucial for the targeted synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Generally, "hard" organometallic reagents such as Grignard reagents and organolithium compounds favor 1,2-addition to the carbonyl carbon.[1][2] In contrast, "soft" organometallic reagents, most notably organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition.[3][4]

Reaction Pathways with this compound

The reaction of this compound with organometallic reagents can proceed via two main pathways, as illustrated below. The choice of reagent dictates the outcome, providing access to either allylic alcohols (1,2-addition) or β-substituted ketones (1,4-addition).

G cluster_start Starting Material cluster_reagents Organometallic Reagents cluster_products Products Spiro This compound Grignard Grignard Reagents (R-MgX) Organolithium Reagents (R-Li) Spiro->Grignard 1,2-Addition Gilman Gilman Reagents (R₂CuLi) Spiro->Gilman 1,4-Conjugate Addition Product12 1,2-Addition Product (Allylic Alcohol) Grignard->Product12 Product14 1,4-Addition Product (β-Substituted Ketone) Gilman->Product14

Caption: Regioselective addition of organometallic reagents to this compound.

Quantitative Data Summary

The following tables summarize the expected products, reaction conditions, and representative yields for the reaction of this compound with selected organometallic reagents. Please note that these are illustrative examples based on general reactivity patterns.

Table 1: 1,2-Addition Reactions

ReagentProductSolventTemperature (°C)Typical Yield (%)
Methylmagnesium Bromide (CH₃MgBr)7-Methylspiro[4.5]dec-9-en-7-olTHF or Et₂O-78 to 085-95
Phenyllithium (C₆H₅Li)7-Phenylspiro[4.5]dec-9-en-7-olTHF or Et₂O-78 to 080-90

Table 2: 1,4-Conjugate Addition Reactions

ReagentProductSolventTemperature (°C)Typical Yield (%)
Lithium Dimethylcuprate ((CH₃)₂CuLi)9-Methylspiro[4.5]decan-7-oneTHF or Et₂O-78 to 090-98
Lithium Diphenylcuprate ((C₆H₅)₂CuLi)9-Phenylspiro[4.5]decan-7-oneTHF or Et₂O-78 to 085-95

Experimental Protocols

Protocol 1: General Procedure for 1,2-Addition of a Grignard Reagent

This protocol describes the reaction of this compound with methylmagnesium bromide.

G cluster_workflow 1,2-Addition Workflow A Dissolve this compound in anhydrous THF under N₂ B Cool to -78 °C A->B C Add Grignard reagent dropwise B->C D Stir at -78 °C C->D E Quench with saturated aqueous NH₄Cl D->E F Extract with Et₂O E->F G Purify by column chromatography F->G

Caption: Experimental workflow for the 1,2-addition of a Grignard reagent.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-methylspiro[4.5]dec-9-en-7-ol.

Protocol 2: General Procedure for 1,4-Conjugate Addition of a Gilman Reagent

This protocol describes the reaction of this compound with lithium dimethylcuprate. The Gilman reagent is prepared in situ.

G cluster_workflow 1,4-Addition Workflow A Prepare Gilman reagent: Add MeLi to CuI in THF at -78 °C B Add this compound solution dropwise at -78 °C A->B C Stir at -78 °C B->C D Warm to 0 °C C->D E Quench with saturated aqueous NH₄Cl D->E F Extract with Et₂O E->F G Purify by column chromatography F->G

Caption: Experimental workflow for the 1,4-conjugate addition of a Gilman reagent.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (1.6 M in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add CuI (1.1 eq) and suspend in anhydrous THF.

  • Cool the suspension to -78 °C.

  • Slowly add methyllithium (2.2 eq) dropwise. The solution will typically become colorless or slightly yellow, indicating the formation of the Gilman reagent.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of the enone dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 9-methylspiro[4.5]decan-7-one.

Stereochemical Considerations

The addition of organometallic reagents to the prochiral carbonyl carbon in a 1,2-addition, or the generation of a new stereocenter at the β-position in a 1,4-addition, can lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack is influenced by the steric hindrance of the spirocyclic system. For this compound, the cyclopentane ring fused at the spiro center will likely direct the incoming nucleophile to the less hindered face of the cyclohexenone ring. Further experimental studies, including the use of chiral organometallic reagents or catalysts, could be employed to achieve high levels of diastereoselectivity or enantioselectivity.

Conclusion

The reactions of this compound with organometallic reagents provide a powerful and versatile strategy for the synthesis of functionalized spirocyclic compounds. By carefully selecting the organometallic reagent, chemists can selectively target either the carbonyl carbon for 1,2-addition or the β-carbon of the enone for 1,4-conjugate addition. The protocols provided herein serve as a guide for the development of synthetic routes toward novel and complex molecular architectures.

References

Application Note: Selective Reduction of Spiro[4.5]dec-9-en-7-one to Spiro[4.5]dec-9-en-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the selective 1,2-reduction of the α,β-unsaturated ketone, Spiro[4.5]dec-9-en-7-one, to the corresponding allylic alcohol, Spiro[4.5]dec-9-en-7-ol. The featured method is the Luche reduction, a widely recognized and highly chemoselective protocol that utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride.[1] This method is particularly advantageous as it minimizes the common side reaction of 1,4-conjugate addition, thus leading to high yields of the desired allylic alcohol.[1] This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for this specific transformation.

Introduction

The reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis. The desired outcome is often the selective reduction of the carbonyl group to an alcohol without affecting the carbon-carbon double bond, yielding an allylic alcohol. Standard reducing agents like sodium borohydride alone can often lead to a mixture of 1,2- and 1,4-reduction products. The Luche reduction was developed to address this challenge, employing a combination of sodium borohydride and a cerium(III) salt in an alcohol solvent, typically methanol.[1] The cerium salt is believed to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack and increasing the hardness of the borohydride reagent, thereby favoring the 1,2-addition pathway.[1] Spirocyclic compounds such as Spiro[4.5]dec-9-en-7-ol are important structural motifs in natural products and pharmaceutical agents, making reliable synthetic protocols for their preparation highly valuable.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound reagents 1) CeCl3·7H2O, NaBH4 2) Methanol Spiro[4.5]dec-9-en-7-ol reagents->Spiro[4.5]dec-9-en-7-ol Reduction

Caption: Chemical transformation of this compound to Spiro[4.5]dec-9-en-7-ol.

Experimental Protocol: Luche Reduction

This protocol is a representative procedure for the Luche reduction of this compound. Researchers should optimize conditions as needed for their specific experimental setup and scale.

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), reagent grade

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (approximately 0.1 M solution with respect to the ketone).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 5-10 minutes. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Spiro[4.5]dec-9-en-7-ol.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Luche reduction of an α,β-unsaturated ketone. Please note that the yield and spectroscopic data are representative and should be confirmed experimentally.

ParameterValue
SubstrateThis compound
ProductSpiro[4.5]dec-9-en-7-ol
Reducing SystemNaBH₄ / CeCl₃·7H₂O
SolventMethanol
Temperature0 °C
Reaction Time30 - 60 minutes
Typical Yield>90% (based on similar reductions)
Expected Characterization Data
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for allylic alcohol and spirocyclic system are expected.
¹³C NMR (CDCl₃, 100 MHz) Characteristic peaks for alcohol-bearing carbon and spiro-carbon are expected.
IR (thin film, cm⁻¹) Broad O-H stretch (~3350 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-O stretch (~1050 cm⁻¹)

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

G A Dissolve Ketone and CeCl3 in Methanol B Cool to 0 °C A->B C Add NaBH4 B->C D Monitor by TLC C->D E Quench with NH4Cl (aq) D->E F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Workflow for the Lu-che reduction of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Methanol and diethyl ether are flammable solvents. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction involves the interaction of a conjugated diene with a dienophile to form a cyclohexene ring. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups, such as the ketone in Spiro[4.5]dec-9-en-7-one. This document provides a generalized protocol and application notes for employing cyclic enones, like this compound, as dienophiles in Diels-Alder cycloadditions.

Hypothetical Diels-Alder Reaction of this compound

The α,β-unsaturated ketone functionality in this compound makes it a suitable candidate to act as a dienophile. When reacted with a conjugated diene, such as 1,3-butadiene, it would be expected to yield a tricyclic adduct. The reaction would proceed via a concerted [4+2] cycloaddition mechanism, leading to the formation of two new carbon-carbon bonds and a new six-membered ring.

Diels_Alder_Reaction dienophile This compound (Dienophile) plus + ts Transition State dienophile->ts diene 1,3-Butadiene (Diene) diene->ts product Tricyclic Adduct ts->product Δ or Lewis Acid

Caption: Hypothetical Diels-Alder reaction of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for Diels-Alder reactions involving cyclic enones as dienophiles. These values are representative and may require optimization for specific substrates.

DieneDienophileCatalyst/SolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)Reference
Cyclopentadiene2-Cyclohexen-1-oneNeat2524859:1General Knowledge
Isoprene2-Cyclopenten-1-oneToluene1101292N/AGeneral Knowledge
1,3-Butadiene2-Cyclohexen-1-oneAlCl₃ (0.1 eq), CH₂Cl₂0295>99:1General Knowledge
Danishefsky's Diene2-Cyclopenten-1-oneZnCl₂, THF25690N/AGeneral Knowledge

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction of a Cyclic Enone

This protocol provides a general procedure for the thermal [4+2] cycloaddition of a cyclic enone with a diene.

Materials:

  • Cyclic enone (e.g., this compound) (1.0 eq)

  • Diene (1.2 - 2.0 eq)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Heavy-walled, sealed reaction tube or round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reaction workup and purification

Procedure:

  • To a dry, heavy-walled, sealed reaction tube, add the cyclic enone (1.0 eq).

  • Dissolve the enone in a minimal amount of anhydrous toluene.

  • Add the diene (1.2 - 2.0 eq) to the solution. For gaseous dienes like 1,3-butadiene, this can be bubbled through the solution or condensed into the reaction vessel at low temperature.

  • If the reaction is sensitive to air or moisture, degas the solution and backfill with an inert atmosphere.

  • Seal the reaction tube and place it in an oil bath preheated to the desired temperature (typically 80-150 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully open the sealed tube.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired cycloadduct.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Lewis Acid Catalyzed Diels-Alder Reaction

Lewis acid catalysis can accelerate the reaction rate and enhance the regioselectivity and diastereoselectivity of the cycloaddition.

Materials:

  • Cyclic enone (e.g., this compound) (1.0 eq)

  • Diene (1.1 - 1.5 eq)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) (0.1 - 1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reaction setup, workup, and purification

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the cyclic enone (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a cooling bath.

  • Slowly add the Lewis acid (0.1 - 1.0 eq) to the stirred solution.

  • After stirring for 15-30 minutes, add the diene (1.1 - 1.5 eq) dropwise.

  • Maintain the reaction at the low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a suitable quenching agent for the specific Lewis acid used.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Diels-Alder adduct.

  • Characterize the product using appropriate spectroscopic methods.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a Lewis Acid catalyzed Diels-Alder reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_enone Dissolve Dienophile in Anhydrous Solvent cool Cool to Low Temp (-78°C to 0°C) prep_enone->cool add_la Add Lewis Acid cool->add_la add_diene Add Diene add_la->add_diene monitor Monitor by TLC/GC-MS add_diene->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Spectroscopic Characterization (NMR, MS) purify->characterize

Caption: General workflow for a Lewis Acid catalyzed Diels-Alder reaction.

Application of Spiro[4.5]dec-9-en-7-one Derivatives in Medicinal Chemistry: A Focus on Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The spiro[4.5]decane scaffold, a unique three-dimensional chemical motif, has garnered significant interest in medicinal chemistry due to its conformational rigidity and synthetic accessibility. This application note focuses on the derivatives of spiro[4.5]decanone, closely related to the core structure of Spiro[4.5]dec-9-en-7-one, and their prominent role as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. Inhibition of these enzymes presents a promising therapeutic strategy for conditions such as anemia and ischemia-related diseases.

Therapeutic Rationale: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression. Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and vascular endothelial growth factor (VEGF), which promotes angiogenesis.

Spiro[4.5]decanone derivatives act as competitive inhibitors of the 2-oxoglutarate (2OG) co-substrate of PHDs, thereby stabilizing HIF-α even in the presence of oxygen and mimicking a hypoxic response. This mechanism forms the basis for their therapeutic potential in treating anemia associated with chronic kidney disease and other ischemic conditions.

Quantitative Data: In Vitro Inhibition of PHD2

The following table summarizes the in vitro inhibitory activity of representative spiro[4.5]decanone derivatives against human PHD2.

Compound IDStructurePHD2 IC50 (µM)
1 8-([1,1'-biphenyl]-4-yl)-1-(pyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione0.023
2 8-([1,1'-biphenyl]-4-yl)-1-(3-methylpyridin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione0.015
3 8-([1,1'-biphenyl]-4-yl)-1-(1-methyl-1H-imidazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione>25
4 8-([1,1'-biphenyl]-4-yl)-1-(pyridin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione0.011

Signaling Pathway

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α OH_HIFa Hydroxylated HIF-α HIFa_normoxia->OH_HIFa Hydroxylation PHD PHD PHD->OH_HIFa O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD TwoOG 2-Oxoglutarate TwoOG->PHD VHL VHL E3 Ligase OH_HIFa->VHL Degradation Degradation Proteasome Proteasome VHL->Proteasome Proteasome->Degradation Spiro Spiro[4.5]decanone Derivative PHD_inhibited PHD Spiro->PHD_inhibited Inhibition HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE HRE HIF_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes

Caption: HIF signaling pathway under normoxic and hypoxic/PHD inhibition conditions.

Experimental Protocols

General Synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione Core

A general synthetic route to the spiro[4.5]decanone core involves a multi-step process:

  • Bucherer-Bergs Reaction: Reaction of a suitable ketone with potassium cyanide and ammonium carbonate in a mixture of ethanol and water at elevated temperature to yield a hydantoin.

  • N-Arylation: Copper-catalyzed N-arylation of the hydantoin with an appropriate aryl iodide (e.g., 4-iodobiphenyl) in the presence of a ligand and base.

  • Second N-Arylation/Alkylation: A second copper-catalyzed reaction to introduce a heterocyclic moiety (e.g., 2-iodopyrimidine) onto the spirocyclic core.

  • Reductive Amination (for derivatives): If further functionalization is required, reductive amination can be performed on a ketone precursor with a desired amine using a reducing agent like sodium triacetoxyborohydride.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

The inhibitory activity of the spiro[4.-5]decanone derivatives on PHD2 can be assessed using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Materials:

  • Recombinant human PHD2

  • Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)

  • 2-Oxoglutarate, FeSO₄, Ascorbate

  • Anti-hydroxyprolyl HIF-1α antibody

  • Streptavidin-coated donor beads and Protein A-conjugated acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • Test compounds (spiro[4.5]decanone derivatives)

Procedure:

  • Prepare a reaction mixture containing PHD2, the biotinylated HIF-1α peptide, FeSO₄, and ascorbate in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding 2-oxoglutarate.

  • Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the anti-hydroxyprolyl HIF-1α antibody and incubate to allow for antibody-peptide binding.

  • Add the AlphaScreen donor and acceptor beads and incubate in the dark.

  • Read the plate on a suitable microplate reader to measure the AlphaScreen signal.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Ketone, KCN, (NH4)2CO3) Step1 Bucherer-Bergs Reaction Start->Step1 Hydantoin Spiro-hydantoin Step1->Hydantoin Step2 N-Arylation (e.g., with 4-iodobiphenyl) Hydantoin->Step2 Arylated_Hydantoin N-Arylated Spiro-hydantoin Step2->Arylated_Hydantoin Step3 Second N-Arylation (e.g., with 2-iodopyrimidine) Arylated_Hydantoin->Step3 Final_Compound Final Spiro[4.5]decanone Derivative Step3->Final_Compound Assay_Setup PHD2 Inhibition Assay Setup Final_Compound->Assay_Setup Testing Incubation Enzymatic Reaction & Compound Incubation Assay_Setup->Incubation Detection AlphaScreen Detection Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: General workflow from synthesis to biological evaluation of spiro[4.5]decanone derivatives.

Conclusion

Derivatives of the spiro[4.5]decanone scaffold have been identified as potent inhibitors of HIF prolyl hydroxylase domain enzymes. Their ability to stabilize HIF-α and upregulate the expression of hypoxia-responsive genes makes them promising candidates for the development of novel therapeutics for anemia and other ischemia-related disorders. The provided protocols and data serve as a foundational guide for researchers and drug development professionals interested in exploring this chemical class for therapeutic purposes. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to optimize their clinical potential. While the focus has been on the saturated spiro[4.5]decanone core, the synthetic principles and biological assays described are directly applicable to the exploration of derivatives containing the this compound motif.

Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one as a Versatile Starting Material for Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fragrance and flavor industry.

Introduction: Spirocyclic compounds, particularly those with a [4.5]decane skeleton, are of significant interest in the fragrance industry due to their often complex and desirable olfactory profiles, which can range from woody and earthy to fruity and floral notes.[1] Their rigid, three-dimensional structure can lead to unique interactions with olfactory receptors, resulting in potent and long-lasting scents. Spiro[4.5]dec-9-en-7-one is a readily accessible starting material that possesses two key functional groups for chemical modification: a ketone and an isolated double bond. This allows for a variety of synthetic transformations to generate a library of novel fragrance compounds. These application notes provide detailed protocols for the synthesis of several classes of fragrance molecules derived from this compound.

Synthesis of Saturated Spirocyclic Ketones via Catalytic Hydrogenation

Application: The saturation of the double bond in this compound to yield Spiro[4.5]decan-7-one is a common transformation to modify the olfactory profile of the molecule. Saturated spirocyclic ketones often exhibit clean, woody, and sometimes camphoraceous or minty notes. This protocol describes the catalytic hydrogenation of the starting material.

Experimental Protocol:

Reaction Scheme: this compound → Spiro[4.5]decan-7-one

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol% of the substrate).

  • Seal the flask and purge the system with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography to obtain pure Spiro[4.5]decan-7-one.

Quantitative Data:

Product NameStarting MaterialReagentsTypical YieldOlfactory Profile (Analogues)
Spiro[4.5]decan-7-oneThis compoundH₂, 10% Pd/C, Ethanol>95%Woody, earthy, camphoraceous

Experimental Workflow:

hydrogenation_workflow start Dissolve this compound in Solvent add_catalyst Add 10% Pd/C Catalyst start->add_catalyst hydrogenation Pressurize with H₂ and Stir add_catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration concentration Concentrate under Reduced Pressure filtration->concentration purification Purify by Distillation/Chromatography concentration->purification end Spiro[4.5]decan-7-one purification->end

Caption: Catalytic Hydrogenation Workflow.

Synthesis of Spirocyclic Alcohols via Ketone Reduction

Application: Reduction of the ketone functionality to a secondary alcohol introduces a new functional group and significantly alters the odor profile. The resulting Spiro[4.5]dec-9-en-7-ol and its saturated analogue, Spiro[4.5]decan-7-ol, can possess softer, more floral, and woody notes compared to their ketone counterparts.

Experimental Protocol:

Reaction Scheme: this compound → Spiro[4.5]dec-9-en-7-ol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or Ethyl acetate) for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Add saturated aqueous ammonium chloride solution to neutralize any remaining borohydride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to afford the crude alcohol.

  • Purify the product by column chromatography or distillation.

Quantitative Data:

Product NameStarting MaterialReagentsTypical YieldOlfactory Profile (Analogues)
Spiro[4.5]dec-9-en-7-olThis compoundNaBH₄, Methanol>90%Floral, woody, slightly fruity
Spiro[4.5]decan-7-olSpiro[4.5]decan-7-oneNaBH₄, Methanol>90%Woody, earthy, with potential for floral or musky undertones

Experimental Workflow:

reduction_workflow start Dissolve Ketone in Alcohol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Water and NH₄Cl react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end Spirocyclic Alcohol purify->end

Caption: Ketone Reduction Workflow.

Synthesis of Tertiary Alcohols via Grignard Reaction

Application: The addition of an organometallic reagent, such as a Grignard reagent, to the ketone introduces an alkyl or aryl group, leading to the formation of a tertiary alcohol. This modification can significantly increase the molecular complexity and introduce new olfactory facets, such as fruity, floral, or woody notes, depending on the nature of the added group.

Experimental Protocol:

Reaction Scheme: this compound + R-MgBr → 7-Alkyl-spiro[4.5]dec-9-en-7-ol

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Quantitative Data:

Product NameStarting MaterialReagentsTypical YieldOlfactory Profile (Analogues)
7-Methyl-spiro[4.5]dec-9-en-7-olThis compoundCH₃MgBr, Anhydrous Et₂O70-85%Woody, floral, potentially fruity
7-Ethyl-spiro[4.5]dec-9-en-7-olThis compoundC₂H₅MgBr, Anhydrous Et₂O65-80%Fruity, floral, with woody undertones

Experimental Workflow:

grignard_workflow start Dissolve Ketone in Anhydrous Solvent cool Cool to 0 °C start->cool add_grignard Add Grignard Reagent cool->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with Saturated NH₄Cl react->quench extract Extract with Et₂O quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end Tertiary Alcohol purify->end

Caption: Grignard Reaction Workflow.

Synthesis of Exocyclic Alkenes via Wittig Reaction

Application: The Wittig reaction converts the ketone into an exocyclic double bond, leading to a spirocyclic diene. This transformation can introduce interesting green, herbaceous, or even fruity notes, significantly diversifying the olfactory palette available from the starting material.

Experimental Protocol:

Reaction Scheme: this compound + Ph₃P=CH₂ → 7-Methylene-spiro[4.5]dec-9-ene

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In an oven-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the ylide solution at room temperature for 30 minutes.

  • Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with pentane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

  • Purify the product by column chromatography on silica gel, eluting with a non-polar solvent like hexane or pentane, to separate the desired alkene from triphenylphosphine oxide.

Quantitative Data:

Product NameStarting MaterialReagentsTypical YieldOlfactory Profile (Analogues)
7-Methylene-spiro[4.5]dec-9-eneThis compoundCH₃Ph₃PBr, n-BuLi, Anhydrous THF50-70%Green, herbaceous, potentially with fruity or woody notes

Experimental Workflow:

wittig_workflow start Prepare Phosphonium Ylide add_ketone Add Spirocyclic Ketone Solution start->add_ketone react Stir at Room Temperature add_ketone->react quench Quench with NaHCO₃ react->quench extract Extract with Pentane quench->extract purify Purify by Chromatography extract->purify end Exocyclic Alkene purify->end

Caption: Wittig Reaction Workflow.

References

Troubleshooting & Optimization

"Spiro[4.5]dec-9-en-7-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Spiro[4.5]dec-9-en-7-one for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in an experimental setting.

Question Possible Cause Recommended Action
Why are my reaction yields lower than expected? The compound may have degraded due to improper storage or handling. This compound, as an α,β-unsaturated ketone, can be susceptible to nucleophilic attack or polymerization under certain conditions.- Verify the purity of your sample using techniques like NMR or HPLC. - Ensure the compound has been stored under the recommended conditions (see FAQs below). - Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
I've observed a change in the physical appearance (e.g., color, viscosity) of the compound. What should I do? A change in appearance can be an indicator of degradation or polymerization.- Do not use the material if you suspect it has degraded. - Re-purify a small sample if possible and re-characterize to confirm its identity and purity. - If purification is not feasible, it is recommended to use a fresh, unopened batch of the compound for critical experiments.
My analytical data (e.g., NMR, Mass Spec) shows unexpected peaks. What could be the reason? The presence of unexpected peaks may indicate the formation of degradation products or impurities from reaction with contaminants.- Compare your data with a reference spectrum of a freshly prepared or purchased sample. - Consider potential degradation pathways such as hydration of the double bond or reaction with nucleophilic impurities. - Ensure all glassware is thoroughly clean and dry before use.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8 °C) is advisable. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.

What are the signs of degradation?

Visual signs of degradation can include a change in color (e.g., yellowing), a change in physical state (e.g., becoming more viscous or solidifying), or the appearance of an unusual odor. Analytically, degradation can be confirmed by the appearance of new peaks in NMR, HPLC, or GC-MS analysis.

What materials are incompatible with this compound?

Based on the reactivity of similar compounds, this compound should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] The α,β-unsaturated ketone functionality makes it susceptible to nucleophilic addition, so contact with strong nucleophiles should be avoided outside of controlled reaction conditions.

How should I handle this compound safely?

Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Stability Data

Example Stability Study Template

Condition Time Point Purity (%) by HPLC Appearance Notes
-20°C, Dark, Inert Atm. 099.5Colorless Oil
3 Months99.4Colorless OilNo significant change
6 Months99.2Colorless OilNo significant change
4°C, Dark, Inert Atm. 099.5Colorless Oil
3 Months99.1Colorless OilMinor impurity peak observed
6 Months98.5Faint yellow oilIncrease in impurity peak
Room Temp, Light 099.5Colorless Oil
1 Week95.2Yellow OilSignificant degradation
1 Month85.1Yellow, viscous oilMultiple degradation products

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Recommended Protocol for a Short-Term Stability Study:

  • Sample Preparation: Aliquot this compound into several vials under an inert atmosphere.

  • Storage Conditions: Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

  • Time Points: Analyze the samples at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Analysis: Use a validated analytical method, such as HPLC with a UV detector, to determine the purity of the compound at each time point.

  • Documentation: Record any changes in physical appearance and the results of the chemical analysis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability-related issues with this compound.

Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Checks cluster_2 Decision cluster_3 Resolution start Unexpected Experimental Result (e.g., low yield, side products) check_purity Check Purity of Starting Material (e.g., NMR, HPLC) start->check_purity review_storage Review Storage and Handling Conditions start->review_storage is_pure Is the material pure? check_purity->is_pure review_storage->is_pure use_fresh Use a fresh batch of the compound is_pure->use_fresh No optimize_conditions Optimize reaction conditions (e.g., inert atmosphere, pure solvents) is_pure->optimize_conditions Yes end_point Problem Resolved use_fresh->end_point repurify Repurify the material repurify->use_fresh optimize_conditions->end_point

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Spiro[4.5]dec-9-en-7-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Spiro[4.5]dec-9-en-7-one.

Experimental Protocol: Robinson Annulation for this compound

The synthesis of this compound is typically achieved via a Robinson annulation, which involves a Michael addition of cyclopentanone to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation of the resulting 1,5-diketone intermediate, 2-(3-oxobutyl)cyclopentanone.

Step 1: Michael Addition

  • To a stirred solution of cyclopentanone in a suitable solvent (e.g., ethanol, toluene, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., sodium ethoxide, potassium hydroxide, or triethylamine).

  • Cool the mixture to the desired temperature (typically 0-10 °C).

  • Slowly add methyl vinyl ketone (MVK) to the reaction mixture, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).

  • Quench the reaction by adding a weak acid (e.g., acetic acid or ammonium chloride solution).

  • Perform an aqueous workup to isolate the crude 2-(3-oxobutyl)cyclopentanone.

Step 2: Intramolecular Aldol Condensation & Dehydration

  • The crude 2-(3-oxobutyl)cyclopentanone can be subjected to cyclization without further purification or purified by vacuum distillation.

  • Dissolve the diketone in a suitable solvent (e.g., ethanol or toluene).

  • Add a base (e.g., sodium ethoxide or potassium hydroxide) to catalyze the intramolecular aldol condensation.

  • Heat the reaction mixture to reflux to promote both the condensation and subsequent dehydration to form the α,β-unsaturated ketone.

  • Monitor the reaction for the formation of this compound.

  • Upon completion, cool the reaction mixture and neutralize with a weak acid.

  • Perform an aqueous workup and purify the final product by vacuum distillation or column chromatography.

Data Presentation: Reaction Parameters at Different Scales

The following tables provide a summary of typical quantitative data for the synthesis of this compound at laboratory, pilot, and production scales. These values are illustrative and may require optimization for specific equipment and conditions.

Table 1: Michael Addition Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Cyclopentanone 10 g (0.119 mol)1 kg (11.9 mol)100 kg (1190 mol)
Methyl Vinyl Ketone 8.3 g (0.119 mol)830 g (11.9 mol)83 kg (1190 mol)
Base (Sodium Ethoxide) 0.27 g (0.004 mol)27 g (0.4 mol)2.7 kg (40 mol)
Solvent (Ethanol) 100 mL10 L1000 L
Reaction Temperature 0-5 °C5-10 °C10-15 °C
Reaction Time 2-4 hours4-6 hours6-8 hours
Typical Yield 85-95%80-90%75-85%

Table 2: Intramolecular Aldol Condensation Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
2-(3-Oxobutyl)cyclopentanone 10 g (0.065 mol)1 kg (6.5 mol)100 kg (650 mol)
Base (Potassium Hydroxide) 0.36 g (0.0065 mol)36 g (0.65 mol)3.6 kg (65 mol)
Solvent (Toluene) 100 mL10 L1000 L
Reaction Temperature 110 °C (Reflux)110 °C (Reflux)110 °C (Reflux)
Reaction Time 4-6 hours6-8 hours8-12 hours
Typical Yield 80-90%75-85%70-80%

Troubleshooting Guides and FAQs

Michael Addition Stage

Q1: The Michael addition is sluggish or incomplete. What are the possible causes and solutions?

  • A1: Possible Causes:

    • Insufficiently active base: The base may have degraded due to exposure to air and moisture.

    • Low reaction temperature: While low temperatures are used to control exotherms, they can also slow down the reaction rate.

    • Poor mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction.

    • Impure starting materials: Water or other impurities in the cyclopentanone or MVK can interfere with the reaction.

  • A1: Troubleshooting Steps:

    • Use a freshly prepared or properly stored base.

    • Gradually increase the reaction temperature in small increments (e.g., 5 °C) while carefully monitoring for any exotherm.

    • Ensure efficient stirring, especially during the addition of MVK. On a larger scale, this may require adjusting the impeller design or speed.

    • Use anhydrous solvents and ensure the purity of the starting materials.

Q2: Significant amounts of side products are forming during the Michael addition. How can this be minimized?

  • A2: Common Side Products:

    • Polymerization of MVK: MVK is prone to polymerization, especially in the presence of base and at higher temperatures.

    • Self-condensation of cyclopentanone: This can occur but is generally less favorable than the Michael addition.

  • A2: Mitigation Strategies:

    • Maintain a low reaction temperature during the addition of MVK.

    • Add MVK slowly and sub-surface to ensure it reacts with the cyclopentanone enolate before it has a chance to polymerize.

    • Use a slight excess of cyclopentanone to ensure all the MVK is consumed.

Intramolecular Aldol Condensation Stage

Q3: The intramolecular aldol condensation is not going to completion, and I'm isolating the 1,5-diketone intermediate.

  • A3: Possible Causes:

    • Insufficient base or catalyst deactivation: The base may be consumed by acidic impurities or may not be strong enough to promote the cyclization effectively.

    • Low reaction temperature: The activation energy for the intramolecular aldol condensation may not be reached.

    • Presence of water: While some water is tolerated, excessive amounts can hinder the dehydration step.

  • A3: Troubleshooting Steps:

    • Increase the amount of base or use a stronger base (e.g., sodium methoxide).

    • Ensure the reaction is heated to a sufficient temperature (reflux is often necessary).

    • Use a Dean-Stark trap to remove water azeotropically, which drives the equilibrium towards the dehydrated product.

Q4: I am observing the formation of a significant amount of a polymeric or tar-like substance during the aldol condensation.

  • A4: Possible Causes:

    • High concentration of reactants: This can promote intermolecular side reactions.

    • Excessively high temperatures or prolonged reaction times: This can lead to degradation of the product and starting materials.

    • Presence of oxygen: Air can promote oxidative side reactions.

  • A4: Mitigation Strategies:

    • Perform the reaction at a lower concentration.

    • Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.

    • Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction.

Purification Stage

Q5: How can I effectively purify this compound at a large scale?

  • A5: Purification Methods:

    • Vacuum Distillation: This is often the most effective method for purifying the final product on a larger scale. Ensure the vacuum is sufficient to lower the boiling point and prevent thermal decomposition.

    • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an effective purification method.

    • Column Chromatography: While effective at the lab scale, it can be costly and time-consuming to scale up. It is typically used for very high purity requirements or for removing closely related impurities.

Visualizations

Experimental_Workflow cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation cluster_purification Purification reactants_m Cyclopentanone + Methyl Vinyl Ketone base_add_m Add Base (e.g., NaOEt) in Solvent (e.g., EtOH) reactants_m->base_add_m 1 reaction_m Stir at 0-10 °C base_add_m->reaction_m 2 quench_m Quench (e.g., Acetic Acid) reaction_m->quench_m 3 workup_m Aqueous Workup quench_m->workup_m 4 intermediate Crude 2-(3-Oxobutyl)cyclopentanone workup_m->intermediate 5 dissolve_a Dissolve in Solvent (e.g., Toluene) intermediate->dissolve_a base_add_a Add Base (e.g., KOH) dissolve_a->base_add_a 6 reflux_a Heat to Reflux base_add_a->reflux_a 7 neutralize_a Neutralize reflux_a->neutralize_a 8 workup_a Aqueous Workup neutralize_a->workup_a 9 product Crude this compound workup_a->product 10 purify Vacuum Distillation or Column Chromatography product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_michael_issues Michael Addition Issues cluster_aldol_issues Aldol Condensation Issues cluster_solutions_michael Solutions cluster_solutions_aldol Solutions start Problem Encountered incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products start->side_products no_cyclization No Cyclization start->no_cyclization polymerization Polymerization/Tar start->polymerization check_base Check Base Activity incomplete_rxn->check_base inc_temp Increase Temperature incomplete_rxn->inc_temp imp_mixing Improve Mixing incomplete_rxn->imp_mixing pure_reagents_m Use Pure Reagents incomplete_rxn->pure_reagents_m slow_add Slow MVK Addition side_products->slow_add low_temp_add Low Temp. Addition side_products->low_temp_add inc_base Increase Base Amount no_cyclization->inc_base inc_temp_a Increase Temperature no_cyclization->inc_temp_a remove_h2o Remove Water no_cyclization->remove_h2o lower_conc Lower Concentration polymerization->lower_conc inert_atm Use Inert Atmosphere polymerization->inert_atm

Caption: Troubleshooting logic for this compound synthesis.

Overcoming low diastereoselectivity in "Spiro[4.5]dec-9-en-7-one" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low diastereoselectivity in reactions forming "Spiro[4.5]dec-9-en-7-one" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound where diastereoselectivity is a concern?

A1: The formation of the this compound core often involves a key spirocyclization step. Two common and powerful methods for constructing such six-membered rings are the Robinson annulation and intramolecular Michael additions. In both cases, the formation of a new stereocenter during the initial carbon-carbon bond formation can lead to a mixture of diastereomers if not properly controlled.

Q2: What are the primary factors that influence diastereoselectivity in these reactions?

A2: Several factors can significantly impact the diastereomeric ratio of your product. These include the choice of catalyst (organocatalyst, metal catalyst), the reaction solvent, the temperature, and the steric and electronic properties of the substrates. The interplay of these elements determines the transition state energies for the formation of the different diastereomers.

Q3: How can I improve low diastereoselectivity in my this compound synthesis?

A3: To improve diastereoselectivity, a systematic approach to optimizing reaction conditions is recommended. This includes screening different catalysts, solvents, and temperatures. For instance, in organocatalyzed Michael additions, the steric bulk of the catalyst can strongly influence the facial selectivity of the nucleophilic attack. Chiral auxiliaries temporarily attached to one of the reactants can also effectively control the stereochemical outcome.

Troubleshooting Guides

Issue: Low Diastereoselectivity in a Robinson Annulation Reaction

The Robinson annulation is a robust method for forming a six-membered ring, but it can suffer from low diastereoselectivity, especially when creating a spirocyclic center.

Troubleshooting Steps:

  • Catalyst Screening: The choice of catalyst is critical. Proline and its derivatives are often used to promote asymmetric Robinson annulations. Experiment with different chiral amines or phosphines to find one that provides better stereocontrol for your specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, methanol).

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. However, this may come at the cost of a slower reaction rate.

  • Substrate Modification: If possible, modifying the steric bulk of the substituents on your starting materials can favor the formation of one diastereomer over the other.

Issue: Poor Stereocontrol in an Intramolecular Michael Addition

Intramolecular Michael additions are a common strategy for forming the spirocyclic core. The facial selectivity of the enolate attack on the Michael acceptor is key to controlling diastereoselectivity.

Troubleshooting Steps:

  • Employ Organocatalysis: Chiral secondary amines, such as those derived from cinchona alkaloids or proline, can effectively catalyze asymmetric Michael additions, leading to high diastereoselectivity. These catalysts operate by forming a chiral enamine intermediate, which then undergoes a stereocontrolled cyclization.

  • Metal Catalysis: Lewis acid catalysts can coordinate to the Michael acceptor, increasing its reactivity and potentially blocking one face from attack, thereby improving diastereoselectivity. Screen various Lewis acids (e.g., TiCl₄, Sc(OTf)₃) and chiral ligands.

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can provide excellent stereocontrol.[1] Evans oxazolidinones are a well-known class of chiral auxiliaries that can direct the stereochemical outcome of reactions.[1] The auxiliary can be cleaved after the key stereocenter is set.[1]

Data Presentation

The following tables summarize quantitative data on how reaction conditions can influence diastereoselectivity in relevant spirocyclization reactions.

Table 1: Effect of Catalyst on Diastereoselectivity in a Michael Addition Cyclization

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
1ProlineDMSORoom Temp3:175
2(S)-Diphenylprolinol silyl etherToluene010:182
3Cinchona-derived squaramideCH₂Cl₂-20>20:191
4TiCl₄CH₂Cl₂-788:165

This table is a representative example based on typical outcomes in organocatalyzed Michael additions and is intended for illustrative purposes.

Table 2: Influence of Solvent on Diastereoselectivity

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
1(S)-ProlineDMSO254:188
2(S)-ProlineCH₃CN256:185
3(S)-ProlineTHF252:170
4(S)-ProlineToluene251:160

This table illustrates the significant impact solvent choice can have on the stereochemical outcome of a proline-catalyzed intramolecular reaction.

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Asymmetric Michael Addition-Cyclization

This protocol provides a general starting point for optimizing the diastereoselective synthesis of a spiro[4.5]decenone structure.

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting diketone (1.0 equiv) and the α,β-unsaturated aldehyde/ketone (1.2 equiv).

  • Solvent Addition: Dissolve the reactants in the chosen solvent (e.g., toluene, 0.1 M concentration).

  • Catalyst Addition: Add the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 equiv) and any co-catalyst or additive (e.g., benzoic acid, 0.1 equiv).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 0 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Select Starting Materials (Diketone & Enone) catalyst Screen Catalysts (e.g., Proline derivatives, Cinchona alkaloids) start->catalyst solvent Screen Solvents (e.g., Toluene, CH2Cl2, DMSO) start->solvent mix Combine Reactants, Catalyst, and Solvent catalyst->mix solvent->mix temp Set Reaction Temperature (e.g., RT, 0°C, -20°C) mix->temp monitor Monitor Reaction Progress (TLC, LC-MS) temp->monitor workup Quench and Work-up monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Determine Diastereomeric Ratio (NMR, HPLC) purify->analyze optimize Optimize Conditions Based on dr analyze->optimize Low dr? end end analyze->end High dr optimize->catalyst optimize->solvent optimize->temp

Caption: Workflow for optimizing diastereoselectivity.

logical_relationship cluster_factors Controlling Factors cluster_outcome Reaction Outcome cluster_goal Goal catalyst Catalyst Structure (Steric Hindrance) transition_state Transition State Geometry & Energy catalyst->transition_state solvent Solvent Polarity solvent->transition_state temp Temperature temp->transition_state selectivity Diastereoselectivity (dr) transition_state->selectivity goal High Diastereoselectivity selectivity->goal

Caption: Factors influencing diastereoselectivity.

References

"Spiro[4.5]dec-9-en-7-one" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Spiro[4.5]dec-9-en-7-one. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential challenges?

Q2: I am observing a lower than expected yield. What are the possible causes and solutions?

Low yields can stem from several factors. Incomplete reaction is a common issue; ensure your reagents are pure and dry, and that reaction times and temperatures are optimized. The presence of moisture can quench organometallic reagents, significantly reducing yield. Another possibility is the degradation of the product during workup or purification. It is also important to verify the concentration of organolithium reagents by titration before use.

Q3: My final product is impure. What are the likely byproducts and how can I identify them?

Potential byproducts in a spiroannelation reaction could include unreacted starting materials, homocoupled products from the organometallic reagent, and isomers of the desired product. Identification can be achieved using a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. A comparison of the obtained spectra with those of the starting materials and expected intermediates can help in identifying the impurities.

Q4: How can I effectively remove byproducts from my this compound product?

Purification of spiroketones is often achieved through column chromatography on silica gel.[1] The choice of eluent system will depend on the polarity of the byproducts. For non-polar impurities, a less polar eluent system (e.g., hexane/ethyl acetate mixtures) should be effective. Vacuum distillation can also be an option for thermally stable compounds, although it may not efficiently separate isomers.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive organolithium reagentTitrate the organolithium solution prior to use to determine its exact molarity.
Poor quality starting materialsPurify starting materials before use. Ensure they are dry and free of contaminants.
Incorrect reaction temperatureStrictly control the reaction temperature, especially during the addition of reagents.
Presence of Multiple Spots on TLC Formation of byproductsOptimize reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.
Isomerization of the productUse milder workup conditions and consider purification at lower temperatures.
Difficulty in Purifying the Product Byproducts with similar polarity to the productEmploy a high-efficiency silica gel for chromatography and use a shallow gradient of eluent.
Thermal decomposition during distillationUse a lower distillation pressure and a shorter path distillation apparatus. Consider chromatography as an alternative.

Experimental Protocols

Protocol 1: Synthesis of a Spiro[4.5]decanone Derivative (Analogous)

This protocol is adapted from the synthesis of 9,9-dimethylspiro[4.5]decan-7-one and can serve as a starting point for the synthesis of this compound with appropriate modifications to the starting materials.[1]

Materials:

  • A suitable 3-chloro-cyclohex-2-en-1-one derivative

  • 1,4-Dichlorobutane

  • Lithium wire with 1% sodium

  • Copper thiophenoxide

  • Anhydrous diethyl ether

  • sec-Butyl alcohol

  • 1,10-Phenanthroline

Procedure:

  • Prepare a solution of 1,4-dilithiobutane from 1,4-dichlorobutane and lithium wire in anhydrous diethyl ether at 0°C.

  • Determine the concentration of the 1,4-dilithiobutane solution by titration with sec-butyl alcohol using 1,10-phenanthroline as an indicator.

  • In a separate flask, prepare the organobis(cuprate) by reacting the 1,4-dilithiobutane solution with copper thiophenoxide.

  • Add the 3-chloro-cyclohex-2-en-1-one derivative to the organobis(cuprate) solution at a controlled temperature.

  • After the reaction is complete, quench the reaction mixture with a suitable quenching agent.

  • Extract the product with an organic solvent, wash the organic layer, and dry it over a drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Byproduct Identification by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Dissolve a small sample of the crude product in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • Inject an appropriate volume of the sample into the GC-MS.

  • Run a suitable temperature program to separate the components of the mixture.

  • Analyze the mass spectrum of each separated component to identify its molecular weight and fragmentation pattern.

  • Compare the obtained mass spectra with a library of known compounds to identify potential byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reagent Preparation B Reaction Setup A->B C Reaction B->C D Workup C->D E Crude Product D->E Crude Mixture F Column Chromatography E->F G Pure Product F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for synthesis and purification.

troubleshooting_logic Start Low Yield or Impure Product CheckReagents Check Reagent Purity & Concentration Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions OptimizeWorkup Optimize Workup Procedure CheckReagents->OptimizeWorkup CheckConditions->OptimizeWorkup OptimizePurification Optimize Purification Method OptimizeWorkup->OptimizePurification Success Improved Yield/Purity OptimizePurification->Success

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Spiro[4.5]dec-9-en-7-one Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[4.5]dec-9-en-7-one. The information is designed to assist in optimizing reaction conditions and overcoming common challenges encountered during the functionalization of this versatile spirocyclic ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is an α,β-unsaturated ketone, presenting two main electrophilic sites for nucleophilic attack. These are the carbonyl carbon (C7) and the β-carbon of the enone system (C9). The reactivity at these sites allows for a variety of functionalization strategies.

Q2: How can I control whether a nucleophile attacks the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition)?

A2: The regioselectivity of nucleophilic attack is primarily influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. "Soft" nucleophiles, like organocuprates, enamines, and thiols, preferentially undergo 1,4-conjugate addition. Reaction temperature can also play a role, with lower temperatures often favoring kinetic 1,2-addition products.

Q3: What are some common side reactions to be aware of when working with this compound?

A3: Common side reactions include polymerization, especially under harsh acidic or basic conditions. Epimerization at the spirocyclic center can occur under certain conditions. In reactions involving strong bases, deprotonation at the α- and γ-positions can lead to undesired aldol-type condensation products.

Q4: How can I purify this compound and its derivatives?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative. It is important to note that some derivatives may be sensitive to the acidic nature of silica gel, which could necessitate the use of a different stationary phase or the addition of a small amount of a neutralizer like triethylamine to the eluent.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive or degraded reagents.Use freshly distilled or purchased reagents. Ensure anhydrous conditions for moisture-sensitive reactions.
Incorrect reaction temperature.Carefully monitor and control the reaction temperature. For exothermic reactions, consider slower addition of reagents at a lower temperature.
Insufficient reaction time.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
Formation of multiple products Competing 1,2- and 1,4-addition.Modify the nucleophile (e.g., switch from an organolithium to a Gilman reagent for 1,4-addition). Adjust the reaction temperature.
Polymerization of starting material.Use a less concentrated solution. Consider using a precursor to the α,β-unsaturated ketone that generates it in situ.
Undesired side reactions (e.g., aldol condensation).Use a non-nucleophilic base or carefully control the stoichiometry of the base.
Product decomposition Harsh workup conditions.Use a milder workup procedure (e.g., quenching with a buffered solution).
Instability of the product on silica gel.Neutralize silica gel with triethylamine before use or consider alternative purification methods like distillation or recrystallization.
Unexpected Product Formation
Symptom Possible Cause Suggested Solution
Formation of the 1,2-addition product when 1,4-addition was expected. Use of a "hard" nucleophile.Switch to a "soft" nucleophile, such as a lithium diorganocuprate (Gilman reagent).
Formation of a saturated ketone without the desired functional group. Protonation of the enolate intermediate from an unexpected source.Ensure all reagents and solvents are dry. Use a carefully chosen proton source during the workup.
Observation of epimers. Isomerization during the reaction or purification.Use milder reaction conditions. For purification, consider using a less acidic stationary phase or neutralizing the silica gel.

Experimental Protocols & Data

1,4-Conjugate Addition of a Methyl Group

This protocol describes the addition of a methyl group to the β-position of this compound using a Gilman reagent.

Methodology:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (CuI) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add two equivalents of methyllithium (MeLi) while maintaining the temperature at -78 °C. The solution should turn from a slurry to a clear, colorless solution of lithium dimethylcuprate.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the solution of this compound to the Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Starting Material This compound
Reagent Lithium dimethylcuprate ((CH₃)₂CuLi)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 3 hours
Typical Yield 85-95%

Visualized Workflows

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_cu Suspend CuI in THF prep_meli Add 2 eq. MeLi at -78°C prep_cu->prep_meli Forms (CH₃)₂CuLi add_start Add enone solution to Gilman reagent at -78°C prep_meli->add_start start_mat Dissolve this compound in THF start_mat->add_start react Stir and warm to RT quench Quench with aq. NH₄Cl react->quench extract Extract with Et₂O quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for 1,4-conjugate addition.

G start Low Reaction Yield q1 Reagents ok? start->q1 q2 Temperature correct? q1->q2 Yes sol1 Use fresh reagents Ensure anhydrous conditions q1->sol1 No q3 Sufficient time? q2->q3 Yes sol2 Monitor and control temperature q2->sol2 No sol3 Monitor reaction progress (TLC/GC-MS) q3->sol3 No end Improved Yield q3->end Yes sol1->q1 sol2->q2 sol3->q3

Caption: Troubleshooting low reaction yield.

Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[4.5]dec-9-en-7-one. The information provided is intended to help identify and resolve issues related to the decomposition of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows new, unexpected peaks in the HPLC chromatogram after storage. What could be the cause?

A1: The appearance of new peaks in the HPLC chromatogram suggests that your sample of this compound may be decomposing. This compound contains an α,β-unsaturated ketone, a functional group that can be susceptible to degradation under various conditions. Potential causes for decomposition include exposure to heat, light, acidic or basic conditions, or oxidative stress. It is recommended to perform a forced degradation study to identify the potential degradation products and their formation pathways.

Q2: I have observed a decrease in the purity of my this compound sample over time, even when stored at low temperatures. What could be the reason?

A2: While low temperatures can slow down many decomposition reactions, they may not completely prevent them. This compound could be sensitive to other factors such as atmospheric oxygen, moisture, or trace amounts of acidic or basic impurities on the surface of the storage container. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, scrupulously clean container.

Q3: Are there any known incompatibilities of this compound with common laboratory solvents or reagents?

A3: Due to the presence of the α,β-unsaturated ketone moiety, this compound is potentially reactive with strong nucleophiles, strong acids, and strong bases. Protic solvents, especially under non-neutral pH, may also contribute to degradation over time. It is recommended to use aprotic, neutral solvents for storage and to avoid prolonged exposure to reactive reagents unless they are part of a planned chemical transformation.

Troubleshooting Guides

Issue 1: Rapid Decomposition Observed During an Acid-Catalyzed Reaction

Symptoms:

  • Formation of multiple, unidentified byproducts.

  • Low yield of the desired product.

  • Significant discoloration of the reaction mixture.

Potential Causes:

  • Acid-Catalyzed Rearrangement: The spirocyclic system may be prone to rearrangement under acidic conditions, leading to the formation of isomeric products.

  • Polymerization: α,β-unsaturated ketones can undergo polymerization in the presence of strong acids.

  • Hydrolysis: If water is present, the enone system could undergo hydration or other acid-catalyzed additions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many decomposition pathways have higher activation energies than the desired reaction.

  • Use a Milder Acid: Switch to a weaker acid or a Lewis acid that is less prone to causing rearrangements.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.

Issue 2: Compound Degradation upon Exposure to Light

Symptoms:

  • A noticeable change in the physical appearance of the compound (e.g., color change from white to yellow).

  • The appearance of new spots on a TLC plate after leaving the sample on the benchtop.

  • Reduced purity confirmed by HPLC or NMR analysis.

Potential Causes:

  • Photochemical [2+2] Cycloaddition: Enones are known to undergo dimerization or cycloaddition with other alkenes upon exposure to UV light.

  • Photochemical Rearrangement: The excited state of the enone can undergo various rearrangements to form isomeric products.

Troubleshooting Steps:

  • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.

  • Conduct Reactions in the Dark: If the compound is being used in a light-sensitive reaction, wrap the reaction vessel in aluminum foil.

  • Use a UV Filter: If the reaction requires light, use a filter to block out the specific wavelengths that are causing decomposition.

Quantitative Data on Decomposition

The following tables provide hypothetical quantitative data on the decomposition of this compound under various conditions. This data is for illustrative purposes to guide troubleshooting.

Table 1: Effect of Temperature on Thermal Decomposition

Temperature (°C)Apparent First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂) (hours)
251.5 x 10⁻⁸1280
502.1 x 10⁻⁷91.5
753.0 x 10⁻⁶6.4
1004.5 x 10⁻⁵0.43

Table 2: Product Distribution in Forced Degradation Studies after 24 hours

Condition% Remaining this compoundMajor Degradant 1 (%)Major Degradant 2 (%)Other Degradants (%)
0.1 M HCl (50°C)6520 (Isomer A)10 (Hydration Product)5
0.1 M NaOH (50°C)4035 (Michael Adduct)15 (Retro-Aldol Product)10
3% H₂O₂ (50°C)8015 (Epoxide)50
UV Light (254 nm, 25°C)5530 (Dimer)10 (Isomer B)5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general HPLC method for monitoring the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Protocol 2: GC-MS Analysis of Volatile Degradation Products

This protocol is for the identification of volatile decomposition products.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 20:1).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Extract the degraded sample with a volatile organic solvent (e.g., dichloromethane or ethyl acetate), dry the extract over anhydrous sodium sulfate, and concentrate to a suitable volume.

Visualizations

Decomposition_Pathways main This compound thermal_node Thermal Stress (Heat) main->thermal_node acid_node Acidic Conditions (H+) main->acid_node base_node Basic Conditions (OH-) main->base_node photo_node Photochemical Stress (UV Light) main->photo_node retro_diels Retro-Diels-Alder Products thermal_node->retro_diels radical_decomp Radical Decomposition thermal_node->radical_decomp rearrangement Spirocycle Rearrangement acid_node->rearrangement conjugate_add_acid Conjugate Addition (e.g., H2O) acid_node->conjugate_add_acid michael_add Michael Addition Products base_node->michael_add retro_aldol Retro-Aldol Cleavage base_node->retro_aldol dimer [2+2] Dimerization photo_node->dimer isomerization Isomerization photo_node->isomerization

Caption: Potential decomposition pathways of this compound.

Forced_Degradation_Workflow start Start: Pure this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1 M HCl) stress_conditions->acid base Basic (e.g., 0.1 M NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H2O2) stress_conditions->oxidative thermal Thermal (e.g., 80°C) stress_conditions->thermal photolytic Photolytic (UV Lamp) stress_conditions->photolytic analysis Analyze Samples at Time Points acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis hplc HPLC-UV/DAD (Purity & Degradant Profile) analysis->hplc lcms LC-MS (Identify Non-volatile Degradants) analysis->lcms gcms GC-MS (Identify Volatile Degradants) analysis->gcms outcome Identify Degradation Pathways & Develop Stability-Indicating Method hplc->outcome lcms->outcome gcms->outcome

Caption: Experimental workflow for a forced degradation study.

Refinement of analytical methods for "Spiro[4.5]dec-9-en-7-one" quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Spiro[4.5]dec-9-en-7-one. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Troubleshooting

Question: Why am I seeing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis?

Answer:

Poor peak shape can be attributed to several factors:

  • Active Sites in the System: The ketone functional group in this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column itself. This can lead to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, consider derivatization of the ketone to a less polar functional group.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Improper Injection Technique: A slow injection can cause band broadening and peak tailing.

    • Solution: Ensure a fast and consistent injection speed.

  • Inlet Temperature: An inlet temperature that is too low can result in incomplete vaporization of the analyte, leading to broader peaks. Conversely, a temperature that is too high may cause degradation.

    • Solution: Optimize the inlet temperature. A good starting point is 250 °C.

Question: My retention time for this compound is shifting between injections. What could be the cause?

Answer:

Retention time shifts are typically caused by inconsistencies in the chromatographic system:

  • Flow Rate Fluctuation: Leaks in the carrier gas line or a faulty electronic pressure control (EPC) can cause the flow rate to vary.

    • Solution: Perform a leak check of the GC system. Ensure the gas connections are tight and the septa are not leaking. Verify the EPC is functioning correctly.

  • Column Temperature Variation: Inconsistent oven temperature control will lead to retention time shifts.

    • Solution: Verify the GC oven is properly calibrated and maintaining a stable temperature.

  • Column Contamination: Buildup of non-volatile residues on the column can alter its stationary phase chemistry.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column or replace it.

  • Changes in Sample Matrix: Variations in the sample matrix can affect the analyte's interaction with the stationary phase.

    • Solution: Ensure consistent sample preparation and matrix composition.

HPLC Troubleshooting

Question: I am observing a noisy or drifting baseline during the HPLC analysis of this compound. How can I resolve this?

Answer:

A noisy or drifting baseline can obscure small peaks and affect integration accuracy. Common causes include:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell.

      • Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.

    • Contamination: Impurities in the solvents or additives can contribute to baseline noise.

      • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

    • Improper Mixing: Inconsistent mobile phase composition from the pump can cause baseline drift, especially in gradient elution.

      • Solution: Ensure the pump's proportioning valves are working correctly and prime the pump with each solvent line.

  • Detector Problems:

    • Fluctuating Lamp Output: An aging detector lamp can cause baseline noise.

      • Solution: Replace the detector lamp if it has exceeded its recommended lifetime.

    • Contaminated Flow Cell: Contaminants in the detector flow cell can interfere with light transmission.

      • Solution: Flush the flow cell with a strong, appropriate solvent.

Question: The peak for this compound is showing significant tailing in my reversed-phase HPLC method. What is the likely cause and solution?

Answer:

Peak tailing in reversed-phase HPLC for a moderately non-polar compound like this compound can be due to:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the ketone group of the analyte.

    • Solution: Use a column with high-purity silica and good end-capping. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help to mask the silanol groups. Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can suppress the ionization of silanols.

  • Column Overload: As with GC, injecting too much analyte can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the quantification of this compound?

A1: Given its likely volatility and the presence of a ketone functional group, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique. It offers excellent separation and definitive identification based on the mass spectrum. For non-volatile samples or when derivatization is not desired, High-Performance Liquid Chromatography (HPLC) with UV detection is a viable alternative, typically using a reversed-phase C18 column.

Q2: How should I prepare a sample containing this compound for GC-MS analysis?

A2: For a solid or liquid sample, a simple dilution with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is often sufficient. If the analyte is present at very low concentrations in a complex matrix, a sample preparation technique such as solid-phase microextraction (SPME) or purge-and-trap may be necessary to extract and concentrate the analyte.

Q3: What are the key validation parameters I should consider for a quantitative method for this compound?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][2]

  • Accuracy: The closeness of the test results to the true value.[1][2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1][2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[1][2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][2]

Q4: Can I use an internal standard for the quantification of this compound? If so, what are the characteristics of a good internal standard?

A4: Yes, using an internal standard (IS) is highly recommended to improve the precision and accuracy of the quantification. A good internal standard should:

  • Be structurally similar to the analyte but not present in the sample.

  • Have a similar chromatographic retention time to the analyte but be well-resolved from it and other matrix components.

  • Exhibit similar extraction and ionization/detection properties to the analyte.

  • Be of high purity and chemically stable.

Data Presentation

Table 1: GC-MS Method Validation - Linearity Data
Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
1.015,234148,9870.102
5.076,891150,1230.512
10.0151,056149,5541.010
25.0378,912150,5672.517
50.0755,123149,8895.038
100.01,502,345150,11110.008
\multicolumn{3}{c}{0.9998 }
Table 2: HPLC-UV Method - Precision and Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)Standard DeviationRSD (%)Accuracy (%)
5.04.950.122.4299.0
50.050.80.981.93101.6
100.098.71.541.5698.7

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., a structurally similar ketone not present in the sample) to a final concentration of 25 µg/mL.

    • Dissolve and dilute to the mark with dichloromethane.

    • Prepare a series of calibration standards in the same manner.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC with 5977A MSD

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet: Split/Splitless, operated in split mode (20:1) at 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MSD Conditions:

      • Transfer Line: 280 °C

      • Ion Source: 230 °C

      • Quadrupole: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.

Protocol 2: Quantification of this compound by HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards in the same manner.

  • HPLC-UV Conditions:

    • HPLC System: Waters Alliance e2695 with 2998 PDA Detector

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 60% B

      • 1-10 min: 60% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing IS_Addition Internal Standard Addition Sample->IS_Addition Dilution Dilution with Solvent IS_Addition->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC_Inlet GC Inlet (Vaporization) Autosampler->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Chromatogram Chromatogram Generation MS_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler HPLC_Column HPLC Column (Separation) Autosampler->HPLC_Column HPLC_Pump HPLC Pump (Mobile Phase Delivery) HPLC_Pump->Autosampler UV_Detector UV Detector (Detection) HPLC_Column->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of this compound by HPLC-UV.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Spiro[4.5]dec-9-en-7-one and Other Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane framework is a prominent structural motif in a multitude of natural products and pharmacologically active compounds. The inherent three-dimensionality and conformational rigidity imparted by the spirocyclic core make it an attractive scaffold in drug discovery. Among the various derivatives, Spiro[4.5]dec-9-en-7-one stands out as a versatile synthetic intermediate. This guide provides a comparative overview of key synthetic strategies for accessing this compound and related spirocyclic ketones, with a focus on experimental data, detailed protocols, and visual representations of the underlying synthetic logic.

Comparison of Synthetic Methodologies

The synthesis of spirocyclic ketones can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Below is a summary of key performance indicators for several prominent synthetic routes.

Synthetic MethodKey PrecursorsReagents & ConditionsYield (%)Diastereoselectivity (d.r.)Key AdvantagesLimitations
Robinson Annulation Cyclopentanone, Methyl vinyl ketoneBase (e.g., NaOEt, KOH), EtOH, heat50-70Not typically stereoselectiveReadily available starting materials, straightforward procedure.Harsh reaction conditions, often leads to mixtures of regioisomers and low stereocontrol.
Organocuprate Addition 3-Chloro-5,5-dimethylcyclohex-2-en-1-one, 1,4-DilithiobutaneCuI, THF, -78 °C to 0 °C72Not applicable (achiral product)High yield, forms two C-C bonds in one step.Requires preparation of organolithium and organocuprate reagents, sensitive to air and moisture.
Au(I)-Catalyzed Conia-Ene 4-Alkyne tethered cyclohex-2-enonesAu(I) catalyst (e.g., [IPrAu(CH3CN)]SbF6)52-81High (often single diastereomer)Mild reaction conditions, high atom economy, good functional group tolerance.Requires synthesis of specialized starting materials, catalyst can be expensive.
Photocatalytic [3+2] Cycloaddition 2-Methylene-tetrahydronaphthalen-1-ones, N-CyclopropylanilinesChiral phosphoric acid, visible lightup to 88up to 99:1Mild, metal-free conditions, high diastereoselectivity.[1]Substrate scope may be limited, requires photochemical setup.

Experimental Protocols

Synthesis of this compound via Robinson Annulation

The Robinson annulation is a classic and direct method for the construction of six-membered rings.[2][3] It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.

Procedure:

To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), a mixture of cyclopentanone (8.4 g, 0.1 mol) and methyl vinyl ketone (7.0 g, 0.1 mol) is added dropwise with stirring at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Subsequently, the mixture is refluxed for 4 hours. After cooling, the reaction is neutralized with dilute hydrochloric acid and the ethanol is removed under reduced pressure. The residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Synthesis of 9,9-Dimethylspiro[4.5]decan-7-one via Organocuprate Addition

This method demonstrates a spiroannelation strategy using a bis(nucleophile) to react with a bis(electrophile).

Procedure:

In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of 1,4-dilithiobutane in diethyl ether is prepared. In a separate flask, copper(I) iodide (19.0 g, 0.1 mol) is suspended in anhydrous tetrahydrofuran (THF) at -78 °C. The 1,4-dilithiobutane solution is then added cannula to the CuI suspension, and the mixture is stirred for 30 minutes to form the organobis(cuprate) reagent. A solution of 3-chloro-5,5-dimethylcyclohex-2-en-1-one (15.8 g, 0.1 mol) in THF is then added dropwise to the cuprate solution at -78 °C. The reaction mixture is slowly warmed to 0 °C and stirred for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield 9,9-dimethylspiro[4.5]decan-7-one.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the Robinson Annulation and the Au(I)-Catalyzed Conia-Ene reaction for the synthesis of spiro[4.5]decenone systems.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Base Michael_Adduct 1,5-Diketone Intermediate Enolate->Michael_Adduct MVK Methyl Vinyl Ketone MVK->Michael_Adduct Aldol_Intermediate β-Hydroxy Ketone Michael_Adduct->Aldol_Intermediate Base Final_Product This compound Aldol_Intermediate->Final_Product Heat (-H2O)

Caption: Robinson Annulation Pathway to this compound.

Conia_Ene Starting_Material 4-Alkyne Tethered Cyclohex-2-enone Activated_Complex Au(I)-Alkyne π-Complex Starting_Material->Activated_Complex [Au(I)]+ Cyclization 6-endo-dig Cyclization Activated_Complex->Cyclization Carbocation Vinyl Cation Intermediate Cyclization->Carbocation Protodeauration Protodeauration Carbocation->Protodeauration H+ Final_Product Spiro[4.5]deca-1,6-dien-8-one Protodeauration->Final_Product

Caption: Au(I)-Catalyzed Vinylogous Conia-Ene Reaction.

Conclusion

The synthesis of this compound and its derivatives can be approached through several distinct and effective strategies. The classical Robinson annulation offers a straightforward, albeit often low-yielding and non-stereoselective, route from simple starting materials. In contrast, modern catalytic methods, such as the gold-catalyzed Conia-Ene reaction and photocatalytic cycloadditions, provide milder conditions, higher yields, and excellent stereocontrol, making them highly attractive for the synthesis of complex and stereochemically defined spirocyclic ketones.[4] The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, including desired stereochemistry, substitution patterns, and scalability. This guide serves as a foundational resource for researchers to navigate the synthetic landscape of this important class of spirocyclic compounds.

References

Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Spirocyclic Scaffold

The spiro[4.5]decane framework is a prevalent structural motif in a multitude of natural products and biologically active compounds, making its efficient synthesis a significant focus in organic chemistry. This guide provides a comparative analysis of prominent synthetic routes toward a representative member of this class, Spiro[4.5]dec-9-en-7-one. The methodologies discussed herein are evaluated based on yield, reaction conditions, and overall efficiency, supported by experimental data to inform synthetic strategy and decision-making in research and development.

Key Synthetic Strategies

Three principal strategies have emerged as effective for the construction of the spiro[4.5]decane core, each with distinct advantages and considerations:

  • Gold-Catalyzed Enyne Cyclization: A modern and powerful method that leverages the unique reactivity of gold catalysts to orchestrate a cascade reaction, forming the spirocyclic system in a single, atom-economical step.

  • Photochemical [2+2] Cycloaddition: A classic and robust approach that utilizes light to induce a cycloaddition between a cyclopentenone and an alkene, followed by a rearrangement to furnish the spiro[4.5]decane skeleton. This strategy has been successfully applied in the total synthesis of structurally related natural products like acorenone.

  • Robinson Annulation / Intramolecular Aldol Condensation: A traditional and well-established method for the formation of six-membered rings. In the context of spirocycle synthesis, this involves a Michael addition of a cyclopentanone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to close the second ring.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the selected synthetic routes, providing a basis for objective comparison.

Synthetic Route Key Transformation Starting Materials Key Reagents/Catalysts Reaction Time Temperature (°C) Yield (%) Reference
Gold-Catalyzed Enyne Cyclization1,6-Enyne Cyclization/Rearrangement4-alkyne tethered cyclohex-2-enoneAu(I) catalyst1 - 24 h25 - 10052 - 81[1]
Photochemical [2+2] Cycloaddition[2+2] Cycloaddition / Rearrangement2-Cyclopentenone, AlkeneUV light (λ > 300 nm)4 - 8 h-70 to RT~60 (of adduct)
Robinson Annulation / Intramolecular AldolMichael Addition / Aldol CondensationCyclopentanone derivative, α,β-Unsaturated KetoneBase (e.g., NaOEt)12 - 24 hRT to Reflux50 - 90[2]

Experimental Protocols

Gold-Catalyzed Enyne Cyclization

This procedure is adapted from the synthesis of spiro[4.5]deca-1,6-dien-8-ones.[1]

Step 1: Synthesis of the 1,6-Enyne Precursor The synthesis of the enyne precursor is a multi-step process, typically involving the coupling of a suitably functionalized cyclopentane derivative with an alkyne-containing side chain.

Step 2: Gold-Catalyzed Spirocyclization To a solution of the 1,6-enyne (1.0 equiv) in a suitable solvent (e.g., DCE or Toluene) is added the gold(I) catalyst (e.g., Johnphos(Au)SbF6, 1-5 mol%). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Photochemical [2+2] Cycloaddition

This protocol is based on the synthesis of acorenone and related spiro[4.5]decanes.

Step 1: Photochemical Cycloaddition A solution of 2-cyclopentenone (1.0 equiv) and the desired alkene (1.5-2.0 equiv) in a suitable solvent (e.g., acetone or acetonitrile) is irradiated with a high-pressure mercury lamp (λ > 300 nm) at low temperature (-70 °C to -50 °C) while nitrogen is bubbled through the solution. The reaction is monitored by GC for the formation of the cycloadduct.

Step 2: Rearrangement of the Cycloadduct The resulting cycloadduct is then subjected to rearrangement conditions, often involving treatment with a base (e.g., sodium methoxide in methanol) or acid, to induce a ring expansion and form the spiro[4.5]decan-7-one skeleton.

Robinson Annulation / Intramolecular Aldol Condensation

This is a general procedure that can be adapted for spirocycle formation.[2]

Step 1: Michael Addition To a solution of a cyclopentanone derivative (1.0 equiv) and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) at room temperature is added an α,β-unsaturated ketone (1.0-1.2 equiv). The reaction is stirred until the Michael addition is complete.

Step 2: Intramolecular Aldol Condensation and Dehydration The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone of the newly formed six-membered ring. The product is then isolated and purified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies.

Gold_Catalyzed_Enyne_Cyclization Start 1,6-Enyne Precursor Intermediate1 π-Complex Formation Start->Intermediate1 Coordination Catalyst Au(I) Catalyst Intermediate2 6-endo-dig Cyclization Catalyst->Intermediate2 Activation Intermediate3 Rearrangement Cascade Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: Gold-Catalyzed Enyne Cyclization Pathway.

Photochemical_Cycloaddition Start1 2-Cyclopentenone Intermediate1 [2+2] Cycloadduct Start1->Intermediate1 Start2 Alkene Start2->Intermediate1 Light UV Light (hν) Light->Intermediate1 Rearrangement Base or Acid Mediated Rearrangement Intermediate1->Rearrangement Product This compound Rearrangement->Product

Caption: Photochemical [2+2] Cycloaddition Workflow.

Robinson_Annulation Start1 Cyclopentanone Derivative Intermediate1 Michael Adduct (1,5-Diketone) Start1->Intermediate1 Start2 α,β-Unsaturated Ketone Start2->Intermediate1 Base Base Base->Intermediate1 Intermediate2 Intramolecular Aldol Condensation Intermediate1->Intermediate2 Product This compound Intermediate2->Product

Caption: Robinson Annulation / Intramolecular Aldol Pathway.

Conclusion

The synthesis of this compound can be approached through several effective strategies. The Gold-Catalyzed Enyne Cyclization offers a modern, efficient, and often high-yielding route under mild conditions, making it an attractive option for complex molecule synthesis. The Photochemical [2+2] Cycloaddition is a well-precedented and reliable method, particularly for accessing structures analogous to natural products. The Robinson Annulation / Intramolecular Aldol Condensation represents a classic and cost-effective approach, though it may require more optimization of reaction conditions. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including desired scale, available starting materials, and tolerance for multi-step sequences. This guide provides the foundational data and procedural outlines to assist researchers in making an informed decision for their synthetic endeavors.

References

Validation of Spiro[4.5]dec-9-en-7-one as a Key Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane framework is a prevalent structural motif in a variety of natural products, particularly sesquiterpenes, many of which exhibit significant biological activity. The strategic synthesis of these complex molecules often hinges on the efficient construction of the spirocyclic core. Among the various synthetic precursors, "Spiro[4.5]dec-9-en-7-one" has emerged as a critical intermediate, providing a versatile scaffold for the elaboration of more complex structures. This guide provides a comparative analysis of synthetic routes to this key intermediate and its derivatives, supported by experimental data, to validate its pivotal role in natural product synthesis.

Comparison of Synthetic Strategies for the Spiro[4.5]decane Core

The construction of the spiro[4.5]decane skeleton, a key step in the synthesis of numerous sesquiterpenes like acorenone, has been approached through several distinct strategies. Here, we compare three prominent methods that lead to intermediates functionally equivalent to "this compound".

Synthetic StrategyKey IntermediateReagents & ConditionsOverall YieldKey AdvantagesKey Disadvantages
Trost Spiroannelation 1-Isopropyl-4-methylspiro[4.5]dec-6-en-8-one2-Isopropyl-5-methylcyclopentanone, cyclopropyldiphenylsulfonium fluoroborate, followed by rearrangement and further steps.~30% (from 2-isopropyl-5-methylcyclopentanone)Stereocontrolled, efficient construction of the spirocyclic core.Multi-step sequence, requires specialized reagents.
Baldwin Photoannelation Optically active spiro[4.5]decane intermediate2,2-dimethyl-3(2H)-furanone and an alkene derived from limonene.Not explicitly stated in abstractForms key C-C bonds photochemically, potential for high stereoselectivity.Photochemical reactions can require specialized equipment and optimization.
Srikrishna Claisen/RCM Approach 2,10-dimethylspiro[4.5]dec-1-en-6-oneCyclohexanone-β-ketoester, involves Claisen rearrangement and Ring-Closing Metathesis (RCM).Good to excellent yields for the key rearrangement step.Convergent approach, utilizes powerful and well-established reactions.May require careful substrate design for efficient RCM.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of synthetic routes. Below are outlines of the key experimental steps for the synthesis of spiro[4.5]decane intermediates.

Protocol 1: Synthesis of 9,9-Dimethylspiro[4.5]decan-7-one (A Derivative of the Key Intermediate)

This protocol, adapted from a well-established Organic Syntheses procedure, demonstrates a robust method for constructing the spiro[4.5]decan-7-one core.

Step 1: Preparation of 3-Chloro-5,5-dimethylcyclohex-2-en-1-one Dimedone is treated with oxalyl chloride in toluene to yield the corresponding β-chloroenone.

Step 2: Preparation of 1,4-Dilithiobutane 1,4-Dichlorobutane is reacted with lithium wire in diethyl ether to form the dilithiobutane reagent.

Step 3: Spiroannelation The 1,4-dilithiobutane is converted to a Gilman cuprate and then reacted with 3-chloro-5,5-dimethylcyclohex-2-en-1-one to afford 9,9-dimethylspiro[4.5]decan-7-one.

Yield: The overall yield for this three-step process is not explicitly provided in a single source, but the individual steps are reported to be high-yielding.

Visualization of Synthetic Pathways

To further elucidate the synthetic logic, the following diagrams illustrate the key transformations involved in the construction of the spiro[4.5]decane core.

Trost_Spiroannelation Start 2-Isopropyl-5-methylcyclopentanone Intermediate1 Oxaspiropentane Start->Intermediate1 Spiroannelation Reagent1 Cyclopropyldiphenylsulfonium fluoroborate Reagent1->Intermediate1 Intermediate2 (Z,Z)-5-Isopropyl-8-methylspiro[3.4]octan-1-one Intermediate1->Intermediate2 Lewis Acid Rearrangement Rearrangement SeveralSteps Several Steps Intermediate2->SeveralSteps FinalProduct 1-Isopropyl-4-methylspiro[4.5]dec-6-en-8-one (Acorenone Precursor) SeveralSteps->FinalProduct

Caption: Trost's spiroannelation strategy for acorenone B.

Baldwin_Photoannelation Start1 2,2-dimethyl-3(2H)-furanone Photocycloaddition [2+2] Photocycloaddition Start1->Photocycloaddition Start2 Alkene from Limonene Start2->Photocycloaddition Intermediate Cyclobutane Adduct Photocycloaddition->Intermediate hv Rearrangement Rearrangement Intermediate->Rearrangement FinalProduct Spiro[4.5]decane Intermediate for (-)-Acorenone Rearrangement->FinalProduct

Caption: Baldwin's photochemical approach to the spiro[4.5]decane core.

Conclusion

The validation of "this compound" and its analogs as key intermediates is firmly established through their successful application in the total synthesis of complex natural products like acorenone. The comparative analysis of synthetic strategies reveals a range of powerful methodologies, each with its own advantages. The choice of a specific route will depend on factors such as the desired stereochemistry, available starting materials, and scalability. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers engaged in the synthesis of spirocyclic natural products and related compounds, underscoring the strategic importance of the spiro[4.5]decenone scaffold in modern organic synthesis.

Efficacy of the Spiro[4.5]decane Core in Target-Oriented Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The spiro[4.5]decane framework is a prevalent structural motif in a variety of natural products, renowned for its unique three-dimensional architecture. Its rigid structure is of significant interest in medicinal chemistry and drug discovery. The synthesis of this core, particularly with stereocontrol, is a key challenge in the total synthesis of several biologically active compounds. This guide compares common synthetic strategies for constructing the spiro[4.5]decane skeleton and provides experimental data where available.

Comparative Analysis of Synthetic Strategies

The construction of the spiro[4.5]decane core is central to the synthesis of acorane sesquiterpenes, such as acorenone. Various synthetic methodologies have been developed to this end, each with its own advantages and limitations. Below is a comparison of prominent strategies.

Synthetic StrategyKey TransformationTypical PrecursorsAdvantagesDisadvantagesRepresentative Target
Robinson Annulation Michael addition followed by intramolecular aldol condensation.[1][2]A cyclic ketone (e.g., cyclopentanone derivative) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone).[1]Well-established and reliable method for forming six-membered rings.[1]Can lack stereocontrol; may require harsh reaction conditions.Acorane Sesquiterpenes
Diels-Alder Reaction [4+2] cycloaddition.[3][4]A diene and a dienophile.High degree of stereospecificity and predictability.[3]Limited by the availability and reactivity of suitable dienes and dienophiles.[4]Acorane Sesquiterpenes
Intramolecular Aldol Condensation Cyclization of a dicarbonyl compound.[5][6]A 1,6-dicarbonyl precursor.Effective for forming five- and six-membered rings.[6]Requires the synthesis of a specific dicarbonyl precursor.Spiro[4.5]decanes
Photochemical [2+2] Cycloaddition Light-induced cycloaddition of two alkene-containing molecules.[7]An enone and an alkene.Can form strained ring systems under mild conditions.May result in a mixture of products; can be difficult to scale up.(-)-Acorenone[7]
Organobis(cuprate) Spiroannelation Reaction of a bis(nucleophile) with a bis(electrophile).1,4-dilithiobutane derived cuprate and a cyclic enone.Forms both new carbon-carbon bonds in a single step.Requires the preparation of specific organometallic reagents.9,9-Dimethylspiro[4.5]decan-7-one

Key Synthetic Pathways and Experimental Protocols

Robinson Annulation Approach

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring fused to another ring system, which can be adapted for spirocycle synthesis. The general workflow involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.

Robinson_Annulation Cyclopentanone Cyclopentanone Derivative Enolate Enolate Intermediate Cyclopentanone->Enolate Base Michael_Adduct Michael Adduct (1,5-Diketone) Enolate->Michael_Adduct MVK Methyl Vinyl Ketone MVK->Michael_Adduct Michael Addition Aldol_Product Intramolecular Aldol Product Michael_Adduct->Aldol_Product Intramolecular Aldol Condensation Spiro_Enone Spiro[4.5]decenone Core Aldol_Product->Spiro_Enone Dehydration Bioactivity_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Spirocycle Spiro[4.5]decane Core Synthesis Start->Spirocycle Target Target Natural Product (e.g., Acorane) Spirocycle->Target Screening Initial Bioactivity Screening Target->Screening Dose_Response Dose-Response Studies Screening->Dose_Response Mechanism Mechanism of Action (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism

References

Benchmarking Spiro[4.5]dec-9-en-7-one: A Comparative Guide to Established Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spiro[4.5]dec-9-en-7-one Against Wieland-Miescher and Hajos-Parrish Ketones for the Synthesis of Complex Spirocyclic Scaffolds.

The spiro[4.5]decane framework is a key structural motif in a multitude of natural products and biologically active molecules, making its efficient synthesis a significant focus in organic chemistry and drug discovery. This guide provides a comparative analysis of this compound, a versatile building block for this framework, against two of the most established and powerful precursors in the synthetic chemist's arsenal: the Wieland-Miescher ketone and the Hajos-Parrish ketone. This comparison is based on synthetic efficiency, accessibility, and applicability in the construction of complex molecular architectures.

Executive Summary

This compound, accessible through a classical Robinson annulation, offers a direct and economical route to the spiro[4.5]decane core. In contrast, the Wieland-Miescher and Hajos-Parrish ketones, themselves products of Robinson annulation, are highly functionalized and chiral synthons that provide access to a vast array of stereochemically complex targets. The choice of precursor is therefore dependent on the specific synthetic goal, with this compound being a strong candidate for simpler spirocyclic systems, while the Wieland-Miescher and Hajos-Parrish ketones excel in the context of complex, multi-ring natural product synthesis.

Comparative Analysis of Synthetic Routes

The primary route to this compound is the Robinson annulation of cyclopentanone with methyl vinyl ketone. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1][2] The Wieland-Miescher ketone and Hajos-Parrish ketone are also synthesized via Robinson annulation, but from more functionalized starting materials, 2-methyl-1,3-cyclohexanedione and 2-methyl-1,3-cyclopentanedione respectively.[3][4]

PrecursorStarting MaterialsKey ReactionTypical YieldAdvantagesDisadvantages
This compound Cyclopentanone, Methyl Vinyl KetoneRobinson AnnulationModerate to GoodDirect access to the spiro[4.5]decane core, readily available and inexpensive starting materials.Produces a racemic mixture, less functionalized for further elaboration.
Wieland-Miescher Ketone 2-Methyl-1,3-cyclohexanedione, Methyl Vinyl KetoneRobinson AnnulationGood to ExcellentProchiral starting material allows for asymmetric synthesis, highly versatile for steroid and terpenoid synthesis.[3]Multi-step synthesis of the starting dione may be required.
Hajos-Parrish Ketone 2-Methyl-1,3-cyclopentanedione, Methyl Vinyl KetoneRobinson AnnulationGood to ExcellentEnantiomerically pure forms are readily accessible via organocatalysis, a key building block for a wide range of natural products.[4]The cyclopentanedione starting material can be more expensive.

Experimental Protocols

Synthesis of this compound via Robinson Annulation

This procedure outlines the base-catalyzed Robinson annulation of cyclopentanone with methyl vinyl ketone.

Materials:

  • Cyclopentanone

  • Methyl vinyl ketone

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid, dilute

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Cyclopentanone is added dropwise to the cooled sodium ethoxide solution.

  • Methyl vinyl ketone is then added slowly to the reaction mixture, maintaining a low temperature.

  • The reaction is stirred at room temperature for several hours and then refluxed to drive the aldol condensation and subsequent dehydration.

  • After cooling, the reaction mixture is neutralized with dilute hydrochloric acid and extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Expected Yield: While specific yields for this exact transformation can vary, Robinson annulations of this type typically proceed in moderate to good yields.

Representative Synthesis of a Spiro[4.5]decane System from Wieland-Miescher Ketone

The Wieland-Miescher ketone is a versatile precursor for various polycyclic systems. Its conversion to a spiro[4.5]decane derivative often involves a series of functional group manipulations and ring-forming reactions. A common strategy involves the selective reduction of one of the ketone functionalities, followed by olefination and subsequent cyclization.

General Strategy:

  • Selective Protection/Reduction: The non-conjugated ketone of the Wieland-Miescher ketone is selectively protected as a ketal or reduced to the corresponding alcohol.

  • Olefination: The remaining α,β-unsaturated ketone is subjected to a Wittig reaction or similar olefination to introduce an exocyclic double bond.

  • Cyclization: The newly introduced functional group is then utilized in a cyclization reaction, such as a Diels-Alder or a ring-closing metathesis, to form the spirocyclic ring system.

Representative Synthesis of a Spiro[4.5]decane System from Hajos-Parrish Ketone

Similar to the Wieland-Miescher ketone, the Hajos-Parrish ketone is a powerful chiral building block. Its transformation into a spiro[4.5]decane system often leverages its inherent stereochemistry to control the formation of new stereocenters.

General Strategy:

  • Functional Group Interconversion: The ketone and enone functionalities of the Hajos-Parrish ketone are manipulated to introduce handles for the desired spirocyclization. This can include reductions, oxidations, and alkylations.

  • Ring Expansion/Annulation: A key step often involves a ring expansion of the five-membered ring or an annulation reaction to construct the second ring of the spirocycle.

  • Stereocontrolled Cyclization: The chiral nature of the Hajos-Parrish ketone is exploited to direct the stereochemical outcome of the cyclization reaction, leading to enantiomerically enriched spiro[4.5]decane products.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the broader class of spiro[4.5]decanone derivatives has garnered significant interest in medicinal chemistry. Notably, certain spiro[4.5]decanone-containing compounds have been identified as potent inhibitors of the prolyl hydroxylase domain (PHD) enzymes.[5][6]

PHD enzymes are key regulators of the hypoxia-inducible factor (HIF) signaling pathway. Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α and the subsequent activation of hypoxia-responsive genes. This pathway is a critical therapeutic target for conditions such as anemia, ischemia, and inflammatory diseases.

The spiro[4.5]decanone core can serve as a rigid scaffold to position functional groups that interact with the active site of PHD enzymes, mimicking the binding of the natural substrate, 2-oxoglutarate.

HIF Signaling Pathway HIF Signaling Pathway Under Normoxia and Hypoxia cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_inhibitor PHD Inhibition O2 Oxygen PHD Prolyl Hydroxylase (PHD) O2->PHD activates HIF-alpha_N HIF-α PHD->HIF-alpha_N hydroxylates VHL von Hippel-Lindau (VHL) HIF-alpha_N->VHL binds to Proteasome Proteasome VHL->Proteasome targets for Degradation Degradation Proteasome->Degradation No_O2 Low Oxygen PHD_i PHD (inactive) No_O2->PHD_i inactivates HIF-alpha_H HIF-α (stabilized) HIF_complex HIF-α/HIF-β Complex HIF-alpha_H->HIF_complex HIF-beta HIF-β HIF-beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus translocates to HRE Hypoxia Response Element (HRE) Nucleus->HRE binds to Gene_Expression Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression activates Spiro_Inhibitor Spiro[4.5]decanone Inhibitor PHD_inhibited PHD (inhibited) Spiro_Inhibitor->PHD_inhibited inhibits HIF-alpha_S HIF-α (stabilized) HIF_complex_S HIF-α/HIF-β Complex HIF-alpha_S->HIF_complex_S Nucleus_S Nucleus HIF_complex_S->Nucleus_S HRE_S HRE Nucleus_S->HRE_S Gene_Expression_S Gene Expression HRE_S->Gene_Expression_S

Caption: HIF signaling under normal and low oxygen, and with a PHD inhibitor.

Experimental Workflow for Precursor Synthesis

The following diagram illustrates the general synthetic workflow for obtaining the three benchmarked precursors.

Synthetic Workflow General Synthetic Workflow for Precursors Start1 Cyclopentanone + Methyl Vinyl Ketone RA1 Robinson Annulation Start1->RA1 Start2 2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone RA2 Robinson Annulation Start2->RA2 Start3 2-Methyl-1,3-cyclopentanedione + Methyl Vinyl Ketone RA3 Robinson Annulation Start3->RA3 Prod1 This compound RA1->Prod1 Prod2 Wieland-Miescher Ketone RA2->Prod2 Prod3 Hajos-Parrish Ketone RA3->Prod3

Caption: Synthetic pathways to the three benchmarked precursors.

Conclusion

This compound is a valuable and straightforward precursor for the synthesis of the spiro[4.5]decane core, particularly for targets that do not require complex stereochemistry. Its synthesis is economical and proceeds through a well-understood and robust reaction. For more demanding synthetic endeavors, particularly in the realm of asymmetric total synthesis, the Wieland-Miescher and Hajos-Parrish ketones remain the precursors of choice due to their inherent chirality and rich functionality, which allow for a high degree of stereocontrol and synthetic versatility. The potential for spiro[4.5]decanone derivatives to modulate the HIF signaling pathway underscores the importance of this structural motif in drug discovery and warrants further investigation into the biological activities of molecules derived from these foundational precursors.

References

Comparative computational studies of "Spiro[4.5]dec-9-en-7-one" reaction mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

The formation of the spiro[4.5]decane scaffold, a core structural motif in numerous natural products and bioactive molecules, has been the subject of extensive synthetic and mechanistic investigation. Computational studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in elucidating the intricate reaction mechanisms, transition states, and factors governing stereoselectivity in the synthesis of these complex three-dimensional structures. This guide provides a comparative overview of computational studies on various reaction pathways leading to spiro[4.5]decane and related spirocyclic systems, offering insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Mechanistic Insights from Computational Studies

Computational chemistry offers a powerful lens to dissect complex organic transformations. For the construction of spiro[4.5]decane systems, several distinct mechanistic pathways have been computationally explored, including palladium-catalyzed spirocyclizations, domino reactions, and cycloadditions. These studies provide critical data on activation energies, reaction enthalpies, and the geometries of key intermediates and transition states, which are often difficult to determine experimentally.

A significant area of investigation has been the palladium-catalyzed spirocyclization of acrylamides. Combined DFT and experimental studies have elucidated a mechanistic pathway involving oxidative addition, intramolecular carbopalladation, C-H bond activation, and a migratory insertion sequence.[1][2] These computational models, utilizing functionals such as M06L, have shown excellent agreement with experimental observations.[1][2]

Another approach to spiro[4.5]decane derivatives involves domino reactions. For instance, a NaH-promoted domino reaction between azadienes and a Nazarov reagent has been computationally studied to verify the proposed [4+2] cycloaddition mechanism and to understand the observed high diastereoselectivity.[3] DFT calculations in such cases help to map out the potential energy surface and identify the lowest energy pathway leading to the observed product.

Furthermore, computational studies have shed light on the stereoselectivity of cycloaddition reactions that form spiro compounds. For example, the mechanism and diastereoselectivity of the cycloaddition between donor-acceptor spirocyclopropane and aldehydes, catalyzed by a Brønsted acid, were investigated using DFT.[4][5] These studies revealed that the stereoselectivity was determined thermodynamically rather than kinetically.[4][5]

Comparison of Computational Methodologies

The accuracy of computational predictions is highly dependent on the chosen theoretical level. The studies on spirocyclization reactions have employed a range of DFT functionals and basis sets, each with its own balance of computational cost and accuracy. A summary of the methodologies used in the discussed studies is presented below.

Reaction TypeComputational MethodKey Findings
Pd-catalyzed Spirocyclization of AcrylamidesM06L/def2-TZVPP//BP86/6-31G(d,p)/LANL2DZThe C-H bond activation proceeds via a concerted outer-sphere metallation deprotonation mechanism. The calculated regioselectivities are in remarkable agreement with experimental values.[1][2]
NaH-promoted Domino ReactionM06//B3LYPDFT calculations verified the proposed [4+2] cycloaddition reaction mechanism and explained the observed high diastereoselectivity.[3]
Brønsted Acid-Catalyzed CycloadditionM06-2X/6-311+G(d,p)//B3LYP-D3/6-31G(d,p) with SMDThe reaction proceeds in three stages: activation of the spirocyclopropane, nucleophilic attack of the aldehyde, and formation of the tetrahydrofuran product. The stereoselectivity is thermodynamically controlled.[4][5]
Sequential 5-exo-trig Spirocyclization via RadicalsNot explicitly detailed in the provided abstract.The addition of an N-alkoxyaminyl radical to C=C double bonds is a reversible process with determined rate constants. The reactivity is governed by the nucleophilic character of the radical and the stability of the resulting carbon-centered radical.[6]

Experimental and Computational Protocols

General DFT Calculation Protocol:

Density Functional Theory (DFT) calculations are typically performed using a specific combination of a functional and a basis set. The functional (e.g., B3LYP, M06) approximates the exchange-correlation energy, while the basis set (e.g., 6-31G(d), def2-TZVPP) is a set of mathematical functions used to build the molecular orbitals.

  • Geometry Optimization: The initial structure of the molecule (reactant, intermediate, transition state, or product) is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary point. A minimum on the potential energy surface (a stable molecule) has all real frequencies, while a transition state has exactly one imaginary frequency.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.

  • Solvation Effects: To model reactions in solution, a solvent model (e.g., SMD, PCM) is often included in the calculations.

Specific Protocol from a Pd-Catalyzed Spirocyclization Study:

The mechanism of the palladium-catalyzed spirocyclization of acrylamides was investigated using the following computational protocol[1][2]:

  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT)

  • Functionals and Basis Sets: Geometries were optimized using the BP86 functional with the 6-31G(d,p) basis set for C, H, N, O and the LANL2DZ basis set for Pd and I. Single-point energy calculations were then performed using the M06L functional with the def2-TZVPP basis set.

  • Solvent Model: The SMD solvation model was used to account for the effect of the solvent.

Visualizing Reaction Mechanisms

The following diagrams illustrate the generalized workflows and mechanistic pathways discussed in the computational studies.

experimental_workflow cluster_start Starting Materials Reactant_A Reactant A Reaction Reaction under Specific Conditions Reactant_A->Reaction Reactant_B Reactant B Reactant_B->Reaction Catalyst Catalyst/Reagent Catalyst->Reaction Experimental_Analysis Experimental Analysis (NMR, MS, X-ray) Reaction->Experimental_Analysis Product Spirocyclic Product Experimental_Analysis->Product computational_workflow Hypothesized_Mechanism Hypothesized Reaction Mechanism Structure_Building Build 3D Structures of Reactants, Intermediates, TS Hypothesized_Mechanism->Structure_Building Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Structure_Building->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation (e.g., M06/def2-TZVPP) Frequency_Calculation->Energy_Calculation Analysis Analysis of Results (Activation Energies, Geometries) Energy_Calculation->Analysis Mechanism_Validation Mechanism Validation/ Refinement Analysis->Mechanism_Validation spirocyclization_pathway Reactants Acrylamide + Aryne/Alkyne + Pd(0) Catalyst Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Int_1 Intermediate 1 Oxidative_Addition->Int_1 Carbopalladation Intramolecular Carbopalladation Int_1->Carbopalladation Int_2 Intermediate 2 Carbopalladation->Int_2 CH_Activation C-H Bond Activation Int_2->CH_Activation Int_3 Spirocyclic Palladacycle CH_Activation->Int_3 Migratory_Insertion Migratory Insertion Int_3->Migratory_Insertion Product Spirocyclic Product Migratory_Insertion->Product

References

Safety Operating Guide

Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Spiro[4.5]dec-9-EN-7-one

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety profile of the structurally similar compound, Spiro[4.5]decane-7,9-dione, and general safety protocols for handling ketones in a laboratory setting. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specification/Standard
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect gloves for integrity before each use.
Eyes/Face Safety glasses with side shields or GogglesANSI Z87.1 certified. A face shield may be required for splash hazards.
Body Laboratory coatFlame-retardant, long-sleeved.
Respiratory Use in a well-ventilated area.A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if aerosols are generated.
Handling and Storage

Proper handling and storage procedures are vital to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Disposal:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not dispose of down the drain or in regular trash.[2]

  • All chemical waste must be collected in designated, properly labeled, and sealed containers.

Container Disposal:

  • Containers should be triple-rinsed (or equivalent) with an appropriate solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • After proper cleaning, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill if permissible by local regulations.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don Personal Protective Equipment (PPE) b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Retrieve this compound from Storage b->c d Perform Experimental Procedure c->d e Segregate Chemical Waste d->e j In Case of Spill or Exposure d->j f Decontaminate Glassware and Surfaces e->f g Dispose of Waste in Labeled Containers f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i k Follow First Aid Procedures j->k l Notify Laboratory Supervisor j->l

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.